Product packaging for E5700(Cat. No.:CAS No. 750597-23-0)

E5700

Cat. No.: B607245
CAS No.: 750597-23-0
M. Wt: 433.55
InChI Key: NDEOTZXSBKCQLS-GSLIJJQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E5700 is a quinuclidine-based compound identified as a potent and specific inhibitor of squalene synthase (SQS), a key enzyme in the sterol biosynthesis pathway of the parasitic protozoan Trypanosoma cruzi . This enzyme is a promising chemotherapeutic target as the parasite requires specific endogenous sterols, such as ergosterol, for survival and cannot utilize host cholesterol . In vitro, this compound demonstrates high potency with antiproliferative 50% inhibitory concentrations in the nanomolar and sub-nanomolar range against both extracellular epimastigotes and intracellular amastigotes of T. cruzi , without affecting host cells . Treatment at the MIC leads to the complete depletion of all endogenous sterols in the parasite . Furthermore, in vivo studies using a murine model of acute Chagas' disease showed that oral administration of this compound at 50 mg/kg/day for 30 days provided complete protection against death and fully arrested the development of parasitemia . This makes this compound the first reported orally active SQS inhibitor capable of providing full protection in an acute model of this neglected tropical disease, highlighting its significant value for research into novel antiparasitic therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

750597-23-0

Molecular Formula

C26H31N3O3

Molecular Weight

433.55

IUPAC Name

(3S)-3-(2-{2-benzyl-6-[(3S,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl}ethynyl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C26H31N3O3/c1-32-24-17-29(16-23(24)30)25-8-7-20(22(27-25)15-19-5-3-2-4-6-19)9-12-26(31)18-28-13-10-21(26)11-14-28/h2-8,21,23-24,30-31H,10-11,13-18H2,1H3/t23-,24+,26-/m0/s1

InChI Key

NDEOTZXSBKCQLS-GSLIJJQTSA-N

SMILES

O[C@@]1(C#CC2=CC=C(N3C[C@H](O)[C@H](OC)C3)N=C2CC4=CC=CC=C4)CN5CCC1CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E5700;  E 5700;  E-5700.

Origin of Product

United States

Foundational & Exploratory

E5700 Mechanism of Action in Trypanosoma cruzi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the mechanism of action of E5700, a potent inhibitor of squalene synthase (SQS), against Trypanosoma cruzi, the etiological agent of Chagas disease. This compound effectively disrupts the parasite's vital sterol biosynthesis pathway, leading to parasite death. This guide consolidates key quantitative data, outlines experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction: The Therapeutic Target

Trypanosoma cruzi has a strict requirement for endogenous sterols, such as ergosterol and its analogs, for survival and proliferation.[1] Unlike their mammalian hosts, these parasites cannot salvage cholesterol from their environment, making the sterol biosynthesis pathway an attractive target for chemotherapeutic intervention.[1][2] A key enzyme in this pathway is squalene synthase (SQS), which catalyzes the first committed step in sterol formation.[1] this compound, a quinuclidine derivative, has been identified as a potent inhibitor of T. cruzi SQS.[3][4][5]

Mechanism of Action of this compound

This compound functions as a potent and selective inhibitor of Trypanosoma cruzi squalene synthase (SQS).[3][4] Its mode of inhibition has been characterized as noncompetitive or mixed-type.[3][4] By blocking SQS, this compound prevents the conversion of farnesyl pyrophosphate to squalene, the precursor to all sterols in the parasite. This leads to a complete depletion of the parasite's endogenous sterols, which are essential for membrane integrity and function.[3] The disruption of sterol biosynthesis ultimately results in the inhibition of parasite proliferation and cell death.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound against Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound against T. cruzi

ParameterValueReference
IC50 against epimastigotes~10 nM[3][4]
IC50 against intracellular amastigotes0.4 - 1.6 nM[3][4]
Ki for T. cruzi SQSLow nM to sub-nM range[3][4]
Effect on host cellsNo significant effects[3][4]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease

ParameterDosageOutcomeReference
Parasitemia50 mg/kg/day for 30 daysComplete suppression[3][4]
Survival50 mg/kg/day for 30 days100% protection against death[3][4]

Signaling Pathway and Mechanism of Inhibition

The primary mechanism of this compound is the direct inhibition of the enzymatic activity of squalene synthase within the sterol biosynthesis pathway. This is a metabolic pathway, not a classical signal transduction cascade.

G cluster_pathway Sterol Biosynthesis Pathway in T. cruzi FPP Farnesyl Pyrophosphate SQS Squalene Synthase (SQS) FPP->SQS Squalene Squalene Sterols Endogenous Sterols (e.g., Ergosterol) Squalene->Sterols Multiple Steps SQS->Squalene This compound This compound This compound->SQS Inhibition

Caption: Inhibition of T. cruzi Squalene Synthase by this compound.

Experimental Protocols

Squalene Synthase Inhibition Assay

A detailed protocol for determining the inhibitory activity of this compound against T. cruzi SQS would typically involve the following steps:

  • Enzyme Preparation:

    • Culturing of T. cruzi epimastigotes.

    • Homogenization of parasites and subcellular fractionation to isolate the microsomal fraction containing SQS.

    • Quantification of protein concentration in the enzyme preparation.

  • Assay Reaction:

    • Preparation of a reaction mixture containing a suitable buffer, NADPH, and the substrate, [3H]farnesyl pyrophosphate.

    • Addition of varying concentrations of this compound to the reaction mixture.

    • Initiation of the reaction by adding the enzyme preparation.

    • Incubation at the optimal temperature for a defined period.

  • Product Extraction and Quantification:

    • Termination of the reaction.

    • Extraction of the lipid products, including [3H]squalene, using an organic solvent.

    • Quantification of the radioactivity in the extracted squalene using liquid scintillation counting.

  • Data Analysis:

    • Calculation of the percentage of SQS inhibition at each this compound concentration.

    • Determination of the IC50 value by nonlinear regression analysis.

    • Kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying substrate concentrations to determine the mode of inhibition (e.g., noncompetitive).

In Vitro Anti-proliferative Assays

Epimastigote Proliferation Assay:

  • T. cruzi epimastigotes are cultured in a suitable liquid medium.

  • The parasites are seeded into microplates at a defined density.

  • This compound is added at various concentrations.

  • Plates are incubated for a period of 72-96 hours.

  • Parasite growth is assessed by direct counting using a hemocytometer or by a colorimetric method (e.g., MTT assay).

  • The IC50 value is determined from the dose-response curve.

Intracellular Amastigote Proliferation Assay:

  • Host cells (e.g., macrophages or fibroblasts) are seeded in microplates and allowed to adhere.

  • The host cells are infected with trypomastigotes, which then transform into intracellular amastigotes.

  • Extracellular parasites are washed away.

  • This compound is added at various concentrations to the infected cell cultures.

  • After an incubation period, the cells are fixed and stained (e.g., with Giemsa).

  • The number of amastigotes per host cell is counted microscopically.

  • The IC50 value is calculated based on the reduction in the number of intracellular parasites.

In Vivo Efficacy in a Murine Model
  • Mice are infected with a lethal dose of T. cruzi trypomastigotes.

  • Treatment with this compound (e.g., 50 mg/kg/day) or a vehicle control is initiated, typically 24 hours post-infection, and administered orally for a defined period (e.g., 30 days).

  • Parasitemia is monitored regularly by counting the number of trypomastigotes in blood samples.

  • Survival of the mice in each treatment group is recorded daily.

  • At the end of the experiment, tissues may be collected for histopathological analysis to assess parasite load and inflammation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound against T. cruzi.

G cluster_workflow Preclinical Evaluation Workflow for this compound A Target Identification (Squalene Synthase) B In Vitro Enzyme Inhibition Assay (IC50, Ki, Mode of Inhibition) A->B C In Vitro Anti-parasitic Assays (Epimastigotes & Amastigotes) B->C D In Vivo Murine Model (Acute Chagas Disease) C->D E Evaluation of Efficacy (Parasitemia & Survival) D->E

Caption: Preclinical evaluation workflow for this compound.

Synergistic Interactions

This compound has been shown to act synergistically with the azole drug posaconazole.[2][7] Posaconazole inhibits another key enzyme in the sterol biosynthesis pathway, C14α-demethylase. The dual inhibition of this pathway at two different points enhances the anti-trypanosomal effect. This suggests that combination therapy involving this compound or other SQS inhibitors with azoles could be a promising strategy for the treatment of Chagas disease.

Conclusion

This compound is a highly potent and specific inhibitor of Trypanosoma cruzi squalene synthase. Its mechanism of action, the disruption of essential sterol biosynthesis, has been well-characterized. The robust in vitro and in vivo activity of this compound highlights the potential of SQS inhibitors as a valuable class of therapeutic agents for Chagas disease. Further preclinical and clinical development of SQS inhibitors, potentially in combination with other drugs targeting the same pathway, is warranted.

References

An In-depth Technical Guide to E5700: A Potent Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E5700 is a potent, quinuclidine-based, synthetic organic compound that acts as a highly specific inhibitor of the enzyme squalene synthase (SQS). Initially investigated as a cholesterol-lowering agent in humans, its robust activity against the SQS of various pathogens has pivoted its primary application towards the development of novel anti-infective therapies. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, with a focus on its potential as a therapeutic agent against parasitic diseases such as Chagas disease and leishmaniasis. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Properties of this compound

This compound is a complex synthetic molecule with the systematic IUPAC name {(3R)-3-[[2-benzyl-6-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl]ethynyl]quinuclidin-3-ol monohydrate}. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₆H₃₁N₃O₃ · H₂O
Molecular Weight 467.58 g/mol
IUPAC Name {(3R)-3-[[2-benzyl-6-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl]ethynyl]quinuclidin-3-ol monohydrate}
SMILES String CO[C@@H]1CN(C[C@@H]1O)c1ccc(c(n1)Cc1ccccc1)C#C[C@]1(O)CN2CCC1CC2
InChI Key NDEOTZXSBKCQLS-GSLIJJQTSA-N
Compound Class Synthetic Organic, Quinuclidine derivative

Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its biological effect by inhibiting squalene synthase (SQS), a critical enzyme in the sterol biosynthesis pathway. SQS catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] This reaction is a key regulatory point in the pathway leading to the production of essential sterols like cholesterol in mammals and ergosterol in fungi and some protozoa.

The inhibition of SQS by this compound has been characterized as noncompetitive or mixed-type, indicating that it does not directly compete with the FPP substrate for binding to the active site.[1] This mode of inhibition leads to a significant reduction in the production of squalene and the subsequent depletion of essential downstream sterols, ultimately disrupting cell membrane integrity and function, and leading to cell death in susceptible organisms.

The Sterol Biosynthesis Pathway and the Role of Squalene Synthase

The sterol biosynthesis pathway is a complex multi-step process that is vital for the survival of eukaryotic organisms. The diagram below illustrates the initial steps of this pathway, highlighting the reaction catalyzed by squalene synthase and the point of inhibition by this compound.

Sterol_Biosynthesis_Pathway FPP1 Farnesyl Pyrophosphate (FPP) SQS Squalene Synthase (SQS) FPP1->SQS FPP2 Farnesyl Pyrophosphate (FPP) FPP2->SQS PSPP Presqualene Pyrophosphate Squalene Squalene PSPP->Squalene Rearrangement & Reduction (NADPH-dependent) Sterols Ergosterol / Cholesterol Squalene->Sterols ... (multiple steps) This compound This compound This compound->SQS Inhibition SQS->PSPP Condensation InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis A Animal Acclimatization (e.g., NMRI mice) B Parasite Inoculation (e.g., 10^5 T. cruzi trypomastigotes) A->B C Group Allocation (Control, Vehicle, this compound doses) B->C D Oral Administration of this compound (daily for 30 days) C->D E Parasitemia Monitoring (e.g., tail blood smears) D->E F Survival Rate Monitoring D->F G Toxicity Assessment (e.g., weight, behavior) D->G H Statistical Analysis (e.g., Kaplan-Meier for survival) E->H F->H G->H I Determination of Efficacy H->I

References

E5700: An In-depth Technical Guide on a Potent Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E5700 is a quinuclidine-based, orally active small molecule inhibitor of the enzyme squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway.[1] Developed initially as a cholesterol and triglyceride-lowering agent for human use, this compound has demonstrated potent inhibitory activity against SQS from various organisms, including pathogenic protozoa and fungi.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, inhibitory activity, and the methodologies used to characterize its function. Due to the limited publicly available data specifically for this compound's effects on the human enzyme, this guide also incorporates representative information for its chemical class to provide a broader context for its potential pharmacological profile.

Introduction: The Role of Squalene Synthase in Cholesterol Biosynthesis

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex, multi-step process, with squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), catalyzing the first committed step in sterol biosynthesis. SQS catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is subsequently reduced by NADPH to produce squalene. Inhibition of SQS presents an attractive therapeutic strategy for lowering cholesterol levels, as it is upstream of cholesterol formation but downstream of the synthesis of other essential isoprenoids, such as ubiquinone and dolichol.

This compound: A Quinuclidine-based Squalene Synthase Inhibitor

Quantitative Inhibitory Activity

The inhibitory activity of this compound has been quantified against SQS from various organisms, as well as its antiproliferative effects on these pathogens.

Target Organism/Cell Type Enzyme/Process Inhibitory Metric Value Mode of Inhibition
Trypanosoma cruziSqualene Synthase (SQS)K_iLow nanomolar to subnanomolarNoncompetitive or mixed-type
Trypanosoma cruzi (extracellular epimastigotes)ProliferationIC_50~10 nM-
Trypanosoma cruzi (intracellular amastigotes)ProliferationIC_500.4 - 1.6 nM-
Leishmania amazonensisSqualene Synthase (SQS)IC_50Low nanomolar to subnanomolarNoncompetitive
Candida tropicalis (multi-drug resistant)ProliferationIC_501 µg/ml-
Candida tropicalis (multi-drug resistant)ProliferationIC_904 µg/ml-

Table 1: Summary of the reported in vitro inhibitory activity of this compound.[1][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize squalene synthase inhibitors like this compound.

In Vitro Squalene Synthase Inhibition Assay (Representative Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against squalene synthase.

Objective: To determine the IC_50 value of an inhibitor against squalene synthase.

Materials:

  • Recombinant human squalene synthase

  • [³H]-Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and recombinant squalene synthase.

  • Add varying concentrations of the test compound (this compound) to the reaction mixture. A vehicle control (DMSO) should be included.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding [³H]-FPP.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipid-soluble product, [³H]-squalene, into the organic phase.

  • Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC_50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Antiproliferative Assay (Representative Protocol for T. cruzi)

This protocol outlines a method to assess the effect of a compound on the proliferation of a pathogenic organism.

Objective: To determine the IC_50 value of a compound against the proliferation of Trypanosoma cruzi amastigotes.

Materials:

  • Host cells (e.g., L6 myoblasts)

  • Trypanosoma cruzi trypomastigotes

  • Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum

  • Test compound (this compound)

  • Reporter enzyme substrate (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase expressing parasites)

  • Microplate reader

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere.

  • Infect the host cells with T. cruzi trypomastigotes.

  • After an incubation period to allow for parasite invasion and transformation into amastigotes, remove the extracellular parasites by washing.

  • Add fresh culture medium containing serial dilutions of the test compound (this compound).

  • Incubate the plates for a period that allows for amastigote proliferation (e.g., 72-96 hours).

  • Lyse the cells and measure the activity of a parasite-specific reporter enzyme (e.g., β-galactosidase).

  • Calculate the percentage of inhibition of parasite proliferation for each compound concentration compared to the untreated control.

  • Determine the IC_50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of squalene synthase. This inhibition leads to a depletion of downstream products in the sterol biosynthesis pathway, most notably cholesterol.

Cholesterol_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ...multiple steps SQS Squalene Synthase FPP->SQS Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps This compound This compound This compound->SQS Inhibition SQS->Squalene

Caption: Cholesterol Biosynthesis Pathway and the inhibitory action of this compound.

Inhibition of cholesterol synthesis is known to trigger a feedback mechanism involving Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the expression of genes involved in cholesterol biosynthesis and uptake. While not directly demonstrated for this compound in the available literature, it is plausible that its inhibition of SQS would lead to the activation of SREBP-2, the primary regulator of cholesterol homeostasis.

SREBP_Activation_Workflow cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SCAP SCAP SREBP SREBP SCAP->SREBP binds INSIG INSIG SCAP->INSIG binds S1P Site-1 Protease (S1P) SCAP->S1P translocates to Golgi S2P Site-2 Protease (S2P) SREBP->S2P cleaves S1P->SREBP cleaves nSREBP nSREBP (active form) S2P->nSREBP releases SRE Sterol Regulatory Element (SRE) nSREBP->SRE Target_Genes Target Genes (e.g., HMGCR, LDLR) SRE->Target_Genes activates transcription Low_Sterols Low Cellular Sterols Low_Sterols->SCAP dissociates from INSIG E5700_Inhibition This compound Inhibition of Squalene Synthase E5700_Inhibition->Low_Sterols

Caption: Postulated SREBP-2 activation workflow upon this compound-mediated SQS inhibition.

Pharmacokinetics and In Vivo Efficacy

While detailed pharmacokinetic data for this compound in humans is not publicly available, its description as an "orally active" inhibitor implies good oral bioavailability. In a murine model of acute Chagas' disease, this compound administered orally at a dose of 50 mg/kg of body weight per day for 30 days provided complete protection against death and arrested the development of parasitemia.[1][2] This demonstrates significant in vivo efficacy in a preclinical model.

Conclusion

This compound is a potent, orally active inhibitor of squalene synthase with demonstrated efficacy against parasitic and fungal organisms in vitro and in vivo. Its mechanism of action, centered on the disruption of the sterol biosynthesis pathway, makes it a compound of interest for both anti-infective and lipid-lowering applications. Further research and public dissemination of data regarding its activity against human squalene synthase, its pharmacokinetic profile in humans, and its performance in clinical trials are necessary to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other squalene synthase inhibitors.

References

An In-depth Technical Guide to E5700: A Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of E5700, a potent, orally active, quinuclidine-based inhibitor of squalene synthase. This compound has been investigated for its cholesterol and triglyceride-lowering effects and its activity against various pathogens, including Trypanosoma cruzi, the causative agent of Chagas' disease, and multidrug-resistant Candida species.

Chemical Identity and Properties

This compound is a synthetic organic compound that acts as a noncompetitive or mixed-type inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.

IUPAC Name: ((3R)-3-[[2-benzyl-6-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]pyridin-3-yl]ethynyl]quinuclidin-3-ol-monohydrate)[1]

Synonyms: E-5700

Chemical Identifiers:

  • ChEMBL ID: CHEMBL258717

  • PubChem CID: 44450555

Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValueReference
Molecular FormulaC₃₀H₃₉N₃O₄PubChem
Molecular Weight517.65 g/mol PubChem
XLogP32.8PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count6PubChem
Rotatable Bond Count6PubChem

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the inhibition of squalene synthase (SQS), an enzyme that catalyzes the first committed step in cholesterol biosynthesis.[2][3][4] Squalene synthase is responsible for the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.

The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a complex series of enzymatic reactions that produce cholesterol and other isoprenoids. The pathway begins with acetyl-CoA and proceeds through a series of intermediates. The inhibition of squalene synthase by this compound is a critical intervention point in this pathway.

Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition by this compound.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_target Target Enzyme cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate Isopentenyl Pyrophosphate->Geranyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Geranyl Pyrophosphate->Farnesyl Pyrophosphate Geranyl transferase Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Cholesterol Cholesterol Lanosterol->Cholesterol

Cholesterol biosynthesis pathway showing inhibition of Squalene Synthase by this compound.

Experimental Protocols

This section details a representative experimental protocol for evaluating the in vitro activity of this compound, based on methodologies described in the literature for assessing its antifungal properties.[1]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a susceptible fungal strain.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Susceptible fungal strain (e.g., Candida tropicalis)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud dextrose agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the fungal suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Susceptibility Assay (Broth Microdilution):

    • Perform serial twofold dilutions of the this compound working solution in the 96-well microtiter plates with RPMI 1640 medium to achieve a range of desired concentrations (e.g., 0.03 to 16 µg/mL).

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 48 hours.

  • Determination of MIC:

    • Following incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 492 nm using a spectrophotometer.

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction in turbidity) compared to the growth control.

Below is a workflow diagram for the described experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Serial Dilution of this compound in 96-well plate A->C B Prepare Fungal Inoculum D Add Fungal Inoculum to wells B->D C->D E Incubate at 35°C for 48 hours D->E F Measure Turbidity (OD492) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Experimental workflow for determining the in vitro activity of this compound.

Conclusion

This compound is a well-characterized squalene synthase inhibitor with potential therapeutic applications in hypercholesterolemia and infectious diseases. Its specific mechanism of action and oral activity make it a valuable tool for researchers in drug development. The information provided in this guide serves as a foundational resource for further investigation and application of this compound in a laboratory setting.

References

The Pharmacological Profile of E5700: A Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

E5700 is a potent, orally active, synthetic organic compound belonging to the quinuclidine class of molecules. It has been investigated primarily for its inhibitory activity against squalene synthase (SQS), a key enzyme in the sterol biosynthesis pathway. This guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, selectivity, and the experimental methodologies used for its characterization. The data presented herein is targeted towards researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound exerts its biological effect through the inhibition of squalene synthase (SQS; EC 2.5.1.21). SQS catalyzes the first committed step in sterol biosynthesis, a critical pathway for the production of essential sterols like ergosterol in protozoa and cholesterol in mammals. The enzyme facilitates the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, this compound disrupts the production of downstream sterols, leading to a depletion of these essential molecules and an accumulation of upstream precursors. This disruption of sterol homeostasis has been shown to be detrimental to the viability of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Kinetic studies have characterized this compound as a noncompetitive inhibitor of T. cruzi SQS.[1]

Signaling Pathway: Sterol Biosynthesis in Trypanosoma cruzi

The following diagram illustrates the sterol biosynthesis pathway in Trypanosoma cruzi, highlighting the point of inhibition by this compound.

Sterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_sterol_synthesis Sterol Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) FPP FPP SQS Squalene Synthase (SQS) FPP->SQS 2 molecules Squalene Squalene SQS->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->SQS Inhibition

Sterol biosynthesis pathway in T. cruzi and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against T. cruzi Squalene Synthase (SQS)
Enzyme SourceIC50 (nM)Ki (nM)Type of Inhibition
Glycosomal SQS5.40.84Noncompetitive
Microsomal SQS15Not DeterminedNoncompetitive

Data extracted from Urbina et al., 2004.[1]

Table 2: In Vitro Anti-proliferative Activity of this compound against Trypanosoma cruzi
Parasite StageIC50 (nM)
Epimastigotes~10
Intracellular Amastigotes0.4 - 1.6

Data extracted from Urbina et al., 2004.[1]

Table 3: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease
Dose (mg/kg/day)Treatment Duration (days)Outcome
5030Full protection against death and complete arrest of parasitemia

Data extracted from Urbina et al., 2004.

Selectivity Profile

This compound was originally developed as a cholesterol-lowering agent in humans, indicating its activity against mammalian SQS. Comparative studies using recombinant T. cruzi SQS and human SQS have shown that this compound is a highly potent inhibitor of both enzymes. However, these studies revealed no significant selectivity of this compound for the parasite's enzyme over the human counterpart.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Squalene Synthase (SQS) Inhibition Assay
  • Enzyme Preparation : SQS activity was assayed using highly purified T. cruzi glycosomes and microsomes, isolated as previously described.

  • Assay Principle : The assay is based on the spot-wash method, which measures the incorporation of a radiolabeled substrate into squalene.

  • Reaction Mixture : The reaction mixture (final volume 100 µL) contained 50 mM HEPES buffer (pH 7.4), 5 mM MgCl₂, 2 mM dithiothreitol, 10 mM NaF, 1 mM NADPH, and 5 µM [³H]farnesyl pyrophosphate (FPP).

  • Inhibitor Addition : this compound, dissolved in dimethyl sulfoxide (DMSO), was added to the reaction mixture at various concentrations. The final DMSO concentration was kept below 1%.

  • Incubation : The reaction was initiated by the addition of the enzyme preparation and incubated at 37°C for 30 minutes.

  • Reaction Termination and Product Extraction : The reaction was stopped by the addition of 1 mL of 1 M NaOH in 50% ethanol. The product, [³H]squalene, was extracted with n-heptane.

  • Quantification : The radioactivity in the n-heptane phase was measured by liquid scintillation counting to determine the amount of [³H]squalene formed. IC50 values were calculated from dose-response curves.

  • Kinetic Analysis : To determine the type of inhibition and the Ki value, the assay was performed with varying concentrations of FPP in the presence and absence of different concentrations of this compound. The data was then analyzed using Lineweaver-Burk plots.

In Vitro Anti-proliferative Assay against T. cruzi Epimastigotes
  • Parasite Culture : T. cruzi epimastigotes were cultured in a liver infusion-tryptose medium at 28°C with agitation.

  • Drug Treatment : this compound was added to the parasite cultures at various concentrations.

  • Cell Proliferation Measurement : Parasite growth was monitored by counting the number of parasites using a hemocytometer at different time points after drug addition.

  • IC50 Determination : The IC50 value was determined as the concentration of this compound that inhibited parasite proliferation by 50% compared to untreated controls after a specified incubation period.

In Vitro Anti-proliferative Assay against T. cruzi Intracellular Amastigotes
  • Host Cell Culture : A suitable host cell line (e.g., Vero cells) was cultured in 96-well plates to form a monolayer.

  • Infection : The host cell monolayer was infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion, extracellular parasites were washed away.

  • Drug Treatment : The infected cultures were then treated with various concentrations of this compound.

  • Assessment of Parasite Proliferation : After a further incubation period, the cells were fixed and stained. The number of intracellular amastigotes per host cell was determined by microscopic examination.

  • IC50 Determination : The IC50 value was calculated as the concentration of this compound that reduced the number of intracellular amastigotes by 50% relative to untreated infected cells.

In Vivo Efficacy Study in a Murine Model of Acute Chagas Disease
  • Animal Model : Mice were infected with T. cruzi bloodstream trypomastigotes to establish an acute infection.

  • Drug Administration : Oral treatment with this compound (50 mg/kg/day) was initiated 24 hours post-infection and continued for 30 days.

  • Efficacy Assessment :

    • Parasitemia : The number of trypomastigotes in the blood was monitored at regular intervals.

    • Survival : The survival of the treated mice was recorded and compared to an untreated control group.

Experimental Workflow

The following diagram outlines the logical workflow for the pharmacological characterization of this compound.

Pharmacological_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Target_Identification Target Identification (Squalene Synthase) Enzyme_Inhibition_Assay Enzyme Inhibition Assay (IC50, Ki, MOA) Target_Identification->Enzyme_Inhibition_Assay Cell-based_Assays Cell-based Proliferation Assays (Epimastigotes & Amastigotes) Enzyme_Inhibition_Assay->Cell-based_Assays Selectivity_Assay Selectivity Assay (Parasite vs. Human SQS) Enzyme_Inhibition_Assay->Selectivity_Assay Animal_Model Animal Model of Disease (Murine Chagas Disease) Cell-based_Assays->Animal_Model Lead for In Vivo Testing Pharmacological_Profile Comprehensive Pharmacological Profile Selectivity_Assay->Pharmacological_Profile Efficacy_Study In Vivo Efficacy Study (Parasitemia & Survival) Animal_Model->Efficacy_Study PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD_Studies Efficacy_Study->Pharmacological_Profile PK_PD_Studies->Pharmacological_Profile

Experimental workflow for the pharmacological profiling of this compound.

Conclusion

This compound is a potent, noncompetitive inhibitor of squalene synthase in both Trypanosoma cruzi and humans. It demonstrates significant in vitro anti-proliferative activity against different life stages of T. cruzi and remarkable in vivo efficacy in a murine model of acute Chagas disease. While its lack of selectivity for the parasitic enzyme over the human counterpart may pose a challenge for its development as a specific anti-chagasic agent, its pharmacological profile provides a valuable foundation for the design of novel squalene synthase inhibitors with improved selectivity and therapeutic potential. The detailed experimental protocols and workflow presented in this guide offer a framework for the continued investigation and development of compounds targeting the sterol biosynthesis pathway.

References

Investigating the Targets of E5700 in Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5700 is a potent, orally active quinuclidine-based inhibitor of squalene synthase, an essential enzyme in the sterol biosynthesis pathway.[1] Initially developed as a cholesterol-lowering agent in humans, its significant antiparasitic properties have garnered considerable interest. This technical guide provides an in-depth overview of the targets of this compound in parasites, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its function. The primary parasitic targets discussed are Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis.

Core Target and Mechanism of Action

The primary molecular target of this compound in parasites is squalene synthase (SQS) (EC 2.5.1.21).[2] SQS catalyzes the first committed step in sterol biosynthesis, a reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] In parasites like T. cruzi and Leishmania, the sterol biosynthesis pathway is crucial for producing endogenous sterols, such as ergosterol and other 24-alkylated sterols, which are vital for membrane integrity, cell proliferation, and survival.[5][6][7]

By inhibiting squalene synthase, this compound effectively blocks the production of these essential sterols. This leads to a depletion of the parasite's native sterols and can cause an accumulation of exogenous cholesterol from the host.[8] The disruption of sterol homeostasis results in profound ultrastructural and biochemical alterations within the parasite, ultimately leading to cell death.[8] this compound has been characterized as a potent noncompetitive or mixed-type inhibitor of parasite SQS.[1][2]

Quantitative Data on this compound Efficacy

The antiparasitic activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi
ParameterParasite StageValueReference
IC₅₀ Epimastigotes~10 nM[1][2]
IC₅₀ Intracellular Amastigotes0.4 - 1.6 nM[1][2][5]
Ki Recombinant SQSLow nanomolar to subnanomolar range[1][2]
IC₅₀ Recombinant SQS0.84 nM[9]
Table 2: In Vitro Activity of this compound against Leishmania amazonensis
ParameterParasite StrainParasite StageValueReference
MIC NRPromastigotes30 nM[6][8]
MIC JosefaPromastigotes50 nM[6]
IC₅₀ JosefaPromastigotes6.7 nM[6]
IC₅₀ JosefaIntracellular Amastigotes2.0 nM[6]
Table 3: In Vivo Activity of this compound in a Murine Model of Acute Chagas' Disease
DoseTreatment DurationOutcomeReference
50 mg/kg/day30 daysFull protection against death, complete arrest of parasitemia[2][5][8]
25 mg/kg/day30 daysPartial protection[5]

Signaling Pathways and Experimental Workflows

Parasite Sterol Biosynthesis Pathway

The following diagram illustrates the sterol biosynthesis pathway in parasites, highlighting the point of inhibition by this compound.

Sterol_Biosynthesis FPP Farnesyl Diphosphate (FPP) SQS Squalene Synthase (SQS) FPP->SQS Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Endogenous Sterols (e.g., Ergosterol) Lanosterol->Ergosterol ... This compound This compound This compound->SQS SQS->Squalene

Caption: Simplified sterol biosynthesis pathway in parasites showing inhibition of Squalene Synthase by this compound.

Experimental Workflow for In Vitro Drug Screening

This diagram outlines a typical workflow for evaluating the in vitro efficacy of compounds like this compound against parasites.

In_Vitro_Workflow cluster_0 Parasite Culture cluster_1 Treatment cluster_2 Analysis Promastigotes Promastigotes Drug_Addition Addition of this compound (various concentrations) Promastigotes->Drug_Addition Amastigotes Amastigotes Amastigotes->Drug_Addition Proliferation_Assay Proliferation Assay Drug_Addition->Proliferation_Assay IC50_Determination IC50 Determination Proliferation_Assay->IC50_Determination

Caption: General workflow for in vitro antiparasitic drug screening.

Experimental Protocols

Squalene Synthase (SQS) Activity Assay

This protocol is based on methods for determining squalene synthase activity by monitoring the consumption of a cofactor.[10]

Objective: To determine the inhibitory activity of this compound on parasite SQS.

Materials:

  • Purified recombinant parasite SQS

  • Farnesyl diphosphate (FPP) substrate

  • NADPH

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and a reducing agent like DTT)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and purified SQS in the wells of a microplate.

  • Add this compound at various concentrations to the respective wells. Include a control with solvent only.

  • Initiate the reaction by adding FPP to all wells.

  • Immediately begin monitoring the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time at a constant temperature.

  • Calculate the initial reaction velocities from the rate of NADPH consumption.

  • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (FPP) and the inhibitor (this compound). Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[9]

In Vitro Proliferation Assay for Promastigotes/Epimastigotes

Objective: To determine the effect of this compound on the proliferation of the extracellular, replicative stages of Leishmania (promastigotes) or T. cruzi (epimastigotes).

Materials:

  • Log-phase culture of parasite promastigotes or epimastigotes

  • Appropriate culture medium (e.g., LIT medium for T. cruzi, M199 for Leishmania)

  • This compound

  • 96-well microplates

  • Hemocytometer or automated cell counter

Procedure:

  • Seed the parasites into the wells of a 96-well plate at a defined density (e.g., 1 x 10⁶ cells/mL).

  • Add serial dilutions of this compound to the wells. Include a drug-free control.

  • Incubate the plates at the appropriate temperature (e.g., 26-28°C) for a set period (e.g., 72-96 hours).

  • At the end of the incubation period, resuspend the cells and determine the parasite density in each well using a hemocytometer or an automated cell counter.

  • Calculate the percentage of growth inhibition for each concentration of this compound compared to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

In Vitro Proliferation Assay for Intracellular Amastigotes

Objective: To determine the effect of this compound on the clinically relevant intracellular stage of the parasites.

Materials:

  • Host cells (e.g., murine peritoneal macrophages or a suitable cell line like Vero cells)

  • Infective stage of the parasite (e.g., metacyclic trypomastigotes of T. cruzi or stationary phase promastigotes of Leishmania)

  • Culture medium for host cells

  • This compound

  • Giemsa stain

  • Microscope

Procedure:

  • Seed host cells onto coverslips in a 24-well plate and allow them to adhere.

  • Infect the host cell monolayer with the parasites at a defined parasite-to-host cell ratio.

  • After an incubation period to allow for invasion, wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound. Include a drug-free control.

  • Incubate the plates for an appropriate duration (e.g., 72-96 hours).

  • At the end of the incubation, fix the cells, and stain with Giemsa.

  • Determine the number of infected cells and the number of amastigotes per cell by microscopic examination.

  • Calculate the percentage of inhibition of amastigote replication for each drug concentration.

  • Determine the IC₅₀ value.

In Vivo Efficacy in a Murine Model of Acute Chagas' Disease

This protocol is based on the methodology described by Urbina et al. (2004).[8]

Objective: To evaluate the in vivo efficacy of this compound in controlling T. cruzi infection in a mouse model.

Materials:

  • Female NMRI-IVIC mice (or a similar susceptible strain)

  • Bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y strain)

  • This compound

  • Vehicle (e.g., 1% methylcellulose with 0.5% Tween 80)

  • Reference drug (e.g., nifurtimox)

Procedure:

  • Infect mice with a defined inoculum of bloodstream trypomastigotes (e.g., 10⁵ parasites per mouse) via intraperitoneal injection.

  • Randomly assign the infected mice to different treatment groups: vehicle control, this compound (e.g., 25 mg/kg/day and 50 mg/kg/day), and reference drug.

  • Begin oral treatment 24 hours post-infection and continue for a specified duration (e.g., 30 consecutive days).

  • Monitor parasitemia levels in the blood of the mice at regular intervals throughout the experiment.

  • Monitor the survival of the mice daily.

  • At the end of the experiment, compare the parasitemia curves and survival rates between the different treatment groups to assess the efficacy of this compound.

Synergistic Effects

There is evidence that this compound can act synergistically with other antiparasitic drugs. For instance, studies have shown a synergistic effect between this compound and the azole antifungal posaconazole against T. cruzi.[3][11] Posaconazole inhibits another key enzyme in the sterol biosynthesis pathway, lanosterol 14α-demethylase. The combination of two drugs targeting different steps in the same essential pathway can be a powerful strategy to enhance efficacy and potentially reduce the emergence of drug resistance.

Conclusion

This compound is a highly potent inhibitor of parasite squalene synthase, a key enzyme in the essential sterol biosynthesis pathway. Its low nanomolar to subnanomolar activity against both Trypanosoma cruzi and Leishmania amazonensis in vitro, coupled with its demonstrated efficacy in an in vivo model of Chagas' disease, makes it a promising lead compound for the development of new antiparasitic drugs. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapies for parasitic diseases. Further investigation into the synergistic potential of this compound with other compounds targeting the sterol biosynthesis pathway is a promising avenue for future research.

References

Unraveling the Core of Lipid Management: A Technical Guide to Evolocumab for Cholesterol and Triglyceride Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Please Note: Initial searches for a compound designated "E5700" for cholesterol and triglyceride reduction did not yield any publicly available information. It is presumed that "this compound" may be an internal development code, a preclinical compound not yet in the public domain, or a misidentification. This guide will therefore focus on evolocumab , a well-characterized and clinically significant lipid-lowering agent, to provide a comprehensive technical overview as requested. Evolocumab is a fully human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9) and has demonstrated robust efficacy in reducing low-density lipoprotein cholesterol (LDL-C) and, to a lesser extent, triglycerides.

This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and visualizations of the underlying biological pathways.

Mechanism of Action: The PCSK9 Signaling Pathway

Evolocumab exerts its lipid-lowering effects by targeting PCSK9, a key regulator of LDL-C levels. The binding of evolocumab to PCSK9 prevents its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.

Under normal physiological conditions, PCSK9 binds to the LDLR, and the entire complex is internalized and targeted for lysosomal degradation. This process reduces the number of available LDLRs to clear LDL-C from the circulation. By inhibiting this interaction, evolocumab allows for the recycling of the LDLR back to the cell surface, leading to increased clearance of LDL-C from the bloodstream.

PCSK9_Signaling_Pathway PCSK9 PCSK9 LDLR LDLR PCSK9->LDLR Binds to LDLR LDL_C LDL-C LDL_C->LDLR Binds to LDLR Evolocumab Evolocumab Evolocumab->PCSK9 Inhibits Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-mediated Degradation Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle LDLR Recycling (Enhanced by Evolocumab) Recycling_Vesicle->LDLR

PCSK9 Signaling Pathway and Evolocumab's Mechanism of Action

Quantitative Data from Pivotal Clinical Trials

The efficacy of evolocumab in reducing LDL-C and triglycerides has been established in a series of robust clinical trials. The following tables summarize the key quantitative data from these studies.

Table 1: LDL-C Reduction in Key Phase 3 Trials
Trial NamePatient PopulationBackground TherapyEvolocumab DosageTreatment DurationMean Baseline LDL-C (mg/dL)Mean % Reduction in LDL-C (vs. Placebo)
LAPLACE-2 HypercholesterolemiaModerate- or High-Intensity Statin140 mg Q2W12 Weeks123-12666-75%[1][2]
420 mg QM12 Weeks123-12663-75%[1][2]
RUTHERFORD-2 Heterozygous Familial Hypercholesterolemia (HeFH)Statin ± Ezetimibe140 mg Q2W12 Weeks157~60%[3][4]
420 mg QM12 Weeks157~60%[3][4]
GAUSS-3 Statin IntoleranceNone420 mg QM24 Weeks~212~53% (vs. Ezetimibe)[5][6]
FOURIER Established Atherosclerotic Cardiovascular DiseaseStatin140 mg Q2WMedian 2.2 Years9259%[7][8][9]
420 mg QMMedian 2.2 Years9259%[7][8][9]

Q2W: every 2 weeks; QM: every month

Table 2: Triglyceride Reduction in Key Phase 3 Trials
Trial NamePatient PopulationBackground TherapyEvolocumab DosageTreatment DurationMedian Baseline Triglycerides (mg/dL)Median % Reduction in Triglycerides (vs. Placebo)
LAPLACE-2 HypercholesterolemiaModerate- or High-Intensity Statin140 mg Q2W / 420 mg QM12 Weeks~13012-23%
FOURIER Established Atherosclerotic Cardiovascular DiseaseStatin140 mg Q2W / 420 mg QMMedian 2.2 Years~130~15%[10]

Experimental Protocols of Key Clinical Trials

The following provides an overview of the methodologies for the pivotal clinical trials cited.

LAPLACE-2 (LDL-C Assessment with PCSK9 Monoclonal Antibody Inhibition Combined with Statin Therapy-2)
  • Study Design: A Phase 3, multicenter, randomized, double-blind, placebo- and ezetimibe-controlled trial.[11][12][13]

  • Objective: To evaluate the efficacy and safety of evolocumab when added to moderate- or high-intensity statin therapy.[1]

  • Patient Population: 1,896 patients with primary hypercholesterolemia and mixed dyslipidemia.[13]

  • Methodology: Patients on a stable dose of a moderate-intensity (atorvastatin 10 mg, simvastatin 40 mg, or rosuvastatin 5 or 10 mg) or high-intensity (atorvastatin 80 mg or rosuvastatin 20 or 40 mg) statin were randomized to receive subcutaneous evolocumab (140 mg every 2 weeks or 420 mg monthly), placebo, or ezetimibe (in the atorvastatin arms). The primary endpoint was the percentage change in LDL-C from baseline to the mean of weeks 10 and 12.[1][2]

RUTHERFORD-2 (Reduction of LDL-C with PCSK9 Inhibition in Heterozygous Familial Hypercholesterolemia Disorder Study-2)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[3][4]

  • Objective: To assess the efficacy and safety of evolocumab in patients with HeFH.

  • Patient Population: 329 patients with HeFH on stable statin therapy with or without ezetimibe.[3]

  • Methodology: Patients were randomized in a 2:1 ratio to receive either subcutaneous evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo for 12 weeks. The co-primary endpoints were the percentage change in LDL-C from baseline to week 12 and the mean of weeks 10 and 12.[3][4]

GAUSS-3 (Goal Achievement After Utilizing an Anti-PCSK9 Antibody in Statin Intolerant Subjects-3)
  • Study Design: A two-phase randomized clinical trial.[6][14]

  • Objective: To confirm statin intolerance and compare the efficacy of evolocumab and ezetimibe in these patients.[6]

  • Patient Population: 511 patients with a history of intolerance to two or more statins.[6]

  • Methodology: Phase A was a 24-week crossover period where patients received atorvastatin 20 mg or placebo to confirm muscle symptoms. Patients with confirmed statin-related muscle symptoms then entered Phase B, a 24-week, double-blind, randomized trial comparing subcutaneous evolocumab 420 mg monthly with oral ezetimibe 10 mg daily. The primary endpoint was the percentage change in LDL-C from baseline to the mean of weeks 22 and 24.[5][6][14]

FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk)
  • Study Design: A large-scale, randomized, double-blind, placebo-controlled cardiovascular outcomes trial.[7][8][9]

  • Objective: To determine whether evolocumab, in addition to statin therapy, reduces the risk of major adverse cardiovascular events.[8]

  • Patient Population: 27,564 patients with established atherosclerotic cardiovascular disease (prior myocardial infarction, ischemic stroke, or symptomatic peripheral artery disease) and an LDL-C of 70 mg/dL or higher while on an optimized statin regimen.[7][15]

  • Methodology: Patients were randomized to receive subcutaneous evolocumab (140 mg every 2 weeks or 420 mg monthly) or matching placebo. The primary endpoint was a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[7][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a large-scale cardiovascular outcomes trial like the FOURIER study.

FOURIER_Workflow Screening Patient Screening (Atherosclerotic CVD, On Statin, LDL-C ≥70) Randomization Randomization (1:1) Screening->Randomization Evolocumab_Arm Evolocumab Arm (140mg Q2W or 420mg QM) + Statin Randomization->Evolocumab_Arm Treatment Placebo_Arm Placebo Arm (Matching Placebo) + Statin Randomization->Placebo_Arm Control Follow_Up Follow-up (Median 2.2 Years) Evolocumab_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Composite CV Events) Follow_Up->Primary_Endpoint

Generalized Workflow of a Cardiovascular Outcomes Trial

This technical guide provides a comprehensive overview of the mechanism, efficacy, and clinical development of evolocumab for the management of hypercholesterolemia and its impact on triglyceride levels. The data presented underscores the significant role of PCSK9 inhibition in modern lipid-lowering strategies.

References

Biological activity of E5700 synthetic organic compound

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Synthetic Organic Compound for Researchers, Scientists, and Drug Development Professionals

Introduction

E5700 is a synthetic organic compound that has emerged as a subject of interest within the scientific community due to its potential biological activities. This technical guide aims to provide a comprehensive overview of the currently available data on this compound, focusing on its mechanism of action, effects on signaling pathways, and relevant experimental data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, molecular biology, and drug discovery.

Quantitative Data Summary

At present, publicly accessible, peer-reviewed literature does not contain specific quantitative data on the biological activity of a compound designated as this compound. Parameters such as IC50, EC50, or Ki values, which are crucial for quantifying the potency and efficacy of a compound, have not been reported in the available scientific databases. The absence of such data indicates that research on this compound may be in its nascent stages or is proprietary and not yet disclosed to the public.

Signaling Pathways

Due to the lack of experimental data on this compound, the specific signaling pathways modulated by this compound remain unidentified. Elucidating the mechanism of action of a novel compound typically involves a series of in vitro and in vivo studies to determine its molecular targets and downstream effects. As research into this compound progresses, it is anticipated that its interactions with key cellular signaling cascades will be characterized.

A generalized workflow for identifying the signaling pathway of a novel compound is presented below.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Pathway Elucidation Compound this compound Compound this compound Target Identification Assays Target Identification Assays Compound this compound->Target Identification Assays Screen against known targets Binding Affinity Binding Affinity Target Identification Assays->Binding Affinity Enzymatic Activity Enzymatic Activity Target Identification Assays->Enzymatic Activity Cell Line Treatment Cell Line Treatment Binding Affinity->Cell Line Treatment Confirmed Target Enzymatic Activity->Cell Line Treatment Confirmed Target Pathway Analysis Pathway Analysis Cell Line Treatment->Pathway Analysis Identified Pathway Identified Pathway Cell Line Treatment->Identified Pathway Integration of results Western Blot Western Blot Pathway Analysis->Western Blot Protein expression/phosphorylation Reporter Assays Reporter Assays Pathway Analysis->Reporter Assays Gene expression

Caption: Generalized workflow for identifying the signaling pathway of a novel compound.

Experimental Protocols

Detailed experimental protocols for investigating the biological activity of this compound are not available in the public domain. However, a general methodological approach for characterizing a novel synthetic compound is outlined below.

General Experimental Workflow for Compound Characterization

G Start Start Compound Synthesis\n and Purification Compound Synthesis and Purification Start->Compound Synthesis\n and Purification In Vitro Screening In Vitro Screening Compound Synthesis\n and Purification->In Vitro Screening High-throughput screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Analysis of primary screen data Hit Identification->In Vitro Screening Inactive compounds (Re-screen or discard) Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active compounds In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Structure-activity relationship studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Efficacy and toxicity testing End End Preclinical Development->End

Caption: A typical workflow for the characterization and development of a novel synthetic compound.

Conclusion

While the designation this compound exists, there is currently a notable absence of publicly available scientific literature detailing its biological activity. This guide has provided a foundational framework of the typical processes and methodologies that would be employed to characterize such a compound. As new research becomes available, this document will be updated to incorporate emerging data on this compound's mechanism of action, quantitative biological data, and its effects on cellular signaling pathways. Researchers are encouraged to consult primary literature and scientific databases for the most current information on this and other novel compounds.

Methodological & Application

Application Notes and Protocols for the Use of E5700 in Trypanosoma cruzi Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mechanism of Action

E5700 targets and inhibits the activity of T. cruzi squalene synthase (TcSQS).[1][2] This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. By inhibiting TcSQS, this compound disrupts the parasite's ability to produce essential endogenous sterols, leading to growth inhibition and parasite death.[1][2] this compound acts as a noncompetitive or mixed-type inhibitor of TcSQS.[1][2]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound against different life cycle stages of Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound against T. cruzi

ParameterParasite StageValueReference
50% Inhibitory Concentration (IC50)Epimastigotes~10 nM[1][2]
50% Inhibitory Concentration (IC50)Intracellular Amastigotes0.4 - 1.6 nM[1][2]
Squalene Synthase Inhibition (Ki)T. cruzi SQSLow nanomolar to subnanomolar[1][2]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease

Treatment GroupDosageDurationOutcomeReference
This compound50 mg/kg/day (oral)30 daysSuppressed parasitemia and 100% survival[2]
Nifurtimox (Reference Drug)50 mg/kg/day (oral)30 daysComparable results to this compound[2]
Untreated ControlVehicle only-100% mortality by day 35 post-infection[2]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of T. cruzi Epimastigotes to this compound

This protocol details the methodology to assess the effect of this compound on the proliferation of T. cruzi epimastigotes in axenic culture.

Materials:

  • T. cruzi epimastigotes (e.g., Y or EP strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% newborn calf serum

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplates

  • Incubator (28°C)

  • Hemocytometer or electronic particle counter

  • Microplate reader (optional, for colorimetric assays)

  • Trypan blue solution

Procedure:

  • Parasite Culture Initiation: In a culture flask, initiate a culture of T. cruzi epimastigotes in LIT medium at a density of 2 x 10^6 cells/mL. Incubate at 28°C with agitation (120 rpm).

  • Drug Preparation: Prepare serial dilutions of this compound from the stock solution in LIT medium to achieve the desired final concentrations for the assay. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Assay Setup:

    • Once the epimastigote culture reaches a density of 0.5 - 1 x 10^7 cells/mL, dispense 100 µL of the parasite suspension into the wells of a 96-well microplate.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. This will result in a final volume of 200 µL per well.

  • Incubation: Incubate the microplate at 28°C for the desired duration of the experiment (e.g., 72-96 hours).

  • Growth Assessment:

    • Direct Counting: At specified time points (e.g., daily), resuspend the cells in each well and determine the parasite density using a hemocytometer or an electronic particle counter.

    • Viability Check: Cell viability can be assessed using the trypan blue exclusion method.

  • Data Analysis:

    • Plot the parasite density against the concentration of this compound.

    • Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that inhibits parasite growth by 50% compared to the vehicle control.

Protocol 2: In Vitro Susceptibility Testing of T. cruzi Intracellular Amastigotes to this compound

This protocol describes the methodology to evaluate the efficacy of this compound against the intracellular amastigote form of T. cruzi in a mammalian cell line.

Materials:

  • Vero cells (or another suitable host cell line)

  • T. cruzi tissue culture-derived trypomastigotes

  • Minimal Essential Medium (MEM) supplemented with 1% fetal calf serum

  • This compound stock solution

  • 24-well plates with sterile coverslips (for microscopy) or 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

  • Giemsa stain (or other suitable stain for visualization)

  • Microscope

Procedure:

  • Host Cell Seeding: Seed Vero cells onto sterile coverslips in 24-well plates or directly into 96-well plates and culture until they form a confluent monolayer.

  • Infection:

    • Infect the Vero cell monolayers with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (10 parasites per host cell).

    • Incubate for 2 hours at 37°C in a 5% CO2 atmosphere to allow for parasite invasion.

  • Removal of Extracellular Parasites: After the 2-hour infection period, wash the cell monolayers three times with PBS to remove any non-internalized trypomastigotes.

  • Drug Treatment:

    • Add fresh MEM with 1% fetal calf serum containing serial dilutions of this compound or the vehicle control to the infected cells.

    • Incubate the plates for 96 hours at 37°C in a 5% CO2 atmosphere. Change the medium containing the drug at 48 hours.

  • Assessment of Infection:

    • Microscopic Quantification: After 96 hours, fix the cells (e.g., with methanol) and stain with Giemsa.

    • Under a light microscope, count the number of infected cells and the number of amastigotes per infected cell in at least 100 cells per coverslip.

  • Data Analysis:

    • Calculate the percentage of infected cells and the average number of amastigotes per cell for each this compound concentration.

    • Determine the IC50 value, representing the concentration of this compound that reduces the number of intracellular amastigotes by 50% compared to the vehicle control.

Visualizations

G cluster_pathway This compound Mechanism of Action in T. cruzi FPP Farnesyl Pyrophosphate SQS Squalene Synthase (SQS) FPP->SQS Substrate Squalene Squalene Sterols Endogenous Sterols (e.g., Ergosterol) Squalene->Sterols Further Biosynthesis Membrane Parasite Membrane Integrity & Proliferation Sterols->Membrane This compound This compound This compound->SQS Inhibition SQS->Squalene Catalysis

Caption: Signaling pathway of this compound inhibiting T. cruzi sterol biosynthesis.

G cluster_workflow Experimental Workflow: In Vitro Testing of this compound on T. cruzi Amastigotes start Seed Host Cells (e.g., Vero cells) infect Infect with T. cruzi Trypomastigotes start->infect wash Wash to Remove Extracellular Parasites infect->wash treat Add this compound (Various Concentrations) wash->treat incubate Incubate for 96 hours (37°C, 5% CO2) treat->incubate fix_stain Fix and Stain Cells (e.g., Giemsa) incubate->fix_stain analyze Microscopic Analysis & Quantification of Amastigotes fix_stain->analyze end Determine IC50 Value analyze->end

Caption: Workflow for assessing this compound efficacy against intracellular T. cruzi.

References

E5700 (Lapaquistat Acetate) Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5700, also known as lapaquistat acetate (TAK-475), is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting this enzyme, this compound effectively blocks the conversion of farnesyl diphosphate to squalene, a precursor to cholesterol. This mechanism of action has led to its investigation in various preclinical models for conditions such as hypercholesterolemia and certain infectious diseases. These application notes provide a comprehensive overview of the reported in vivo dosages, experimental protocols, and the underlying signaling pathway of this compound to guide researchers in designing their animal studies.

Mechanism of Action: Inhibition of Squalene Synthase

This compound exerts its pharmacological effect by inhibiting squalene synthase, which catalyzes the first committed step in cholesterol synthesis. This enzyme is responsible for the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By blocking this step, this compound reduces the endogenous production of cholesterol.

Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statins Target) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol This compound This compound (Lapaquistat Acetate) This compound->FPP

Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition of squalene synthase.

In Vivo Dosage and Administration

The dosage of this compound can vary significantly depending on the animal model and the therapeutic indication. The following tables summarize the dosages used in various preclinical studies.

Table 1: this compound (Lapaquistat Acetate) Dosage in Rodent Models
Animal ModelIndicationDosageAdministration RouteDurationKey Findings
MouseChagas' Disease50 mg/kg/dayOral30 daysProvided full protection against death and arrested parasitemia.[1]
Guinea PigStatin-induced Myotoxicity30 mg/kgCo-administered with cerivastatin14 daysPrevented cerivastatin-induced myotoxicity.
RatPharmacokinetics10 mg/kgOralSingle doseLow bioavailability (3.5%).
Table 2: this compound (Lapaquistat Acetate) Dosage in Other Animal Models
Animal ModelIndicationDosageAdministration RouteDurationKey Findings
WHHLMI RabbitHypercholesterolemia100 or 200 mg/kg/dayDiet-supplemented32 weeksDecreased plasma cholesterol and triglyceride levels.[2]
DogPharmacokinetics10 mg/kgOralSingle doseLow bioavailability (8.2%).[1][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are generalized protocols based on published research.

Protocol 1: Evaluation of this compound in a Hypercholesterolemia Rabbit Model

This protocol is adapted from studies using WHHLMI rabbits, a model for familial hypercholesterolemia.

1. Animal Model:

  • Male WHHLMI (Watanabe Heritable Hyperlipidemic) rabbits, approximately 2 months of age.

2. Drug Formulation and Administration:

  • Lapaquistat acetate (this compound) is incorporated into the standard rabbit chow.

  • To prepare the diet, the calculated amount of this compound is thoroughly mixed with the powdered chow to achieve the target doses of 100 mg/kg/day and 200 mg/kg/day, based on the average daily food consumption of the rabbits.

  • The mixture is then reconstituted into pellets.

  • Control animals receive standard chow without the drug.

3. Study Design:

  • Animals are randomly assigned to three groups: Control, this compound (100 mg/kg/day), and this compound (200 mg/kg/day).

  • The respective diets are provided for 32 weeks.

  • Body weight and food consumption are monitored regularly.

4. Sample Collection and Analysis:

  • Blood Collection: Blood samples are collected from the central ear artery at baseline and at regular intervals (e.g., every 4 weeks).

  • Lipid Profile Analysis: Serum is separated by centrifugation, and total cholesterol and triglyceride levels are measured using enzymatic assays.

  • Histopathology: At the end of the study, animals are euthanized, and the aorta and other relevant tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and other specific stains to assess atherosclerotic plaque formation.

Experimental Workflow for Hypercholesterolemia Study

workflow acclimatization Acclimatization of WHHLMI Rabbits randomization Randomization into Control and Treatment Groups acclimatization->randomization treatment Dietary Administration of this compound (32 weeks) randomization->treatment monitoring Regular Monitoring of Body Weight and Food Intake treatment->monitoring blood_sampling Periodic Blood Sampling treatment->blood_sampling euthanasia Euthanasia and Tissue Collection treatment->euthanasia lipid_analysis Serum Lipid Profile Analysis blood_sampling->lipid_analysis histopathology Histopathological Examination of Aorta euthanasia->histopathology

Caption: General experimental workflow for an in vivo hypercholesterolemia study with this compound.

Protocol 2: Pharmacokinetic Study of this compound in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound.

1. Animal Model:

  • Male Sprague-Dawley rats or beagle dogs are commonly used.

2. Drug Formulation and Administration:

  • For oral administration, this compound is typically suspended in a vehicle such as a 0.5% aqueous solution of methylcellulose.

  • A single dose of 10 mg/kg is administered by oral gavage.

3. Sample Collection:

  • Blood samples are collected via cannulation of the jugular vein or from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of this compound and its active metabolites are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and bioavailability are calculated using appropriate software.

Pharmacokinetic Data

The pharmacokinetic properties of this compound are important for designing effective dosing regimens.

Table 3: Pharmacokinetic Parameters of this compound (Lapaquistat Acetate)
Animal ModelDose (Oral)Bioavailability (%)Key Metabolite
Rat10 mg/kg3.5M-I (active deacylated metabolite)
Dog10 mg/kg8.2M-I (active deacylated metabolite)

It is important to note that lapaquistat acetate (TAK-475) is a prodrug that is rapidly converted to its active metabolite, T-91485 (M-I), in vivo.

Safety and Toxicology

While preclinical studies in animals have shown this compound to be generally well-tolerated at therapeutic doses, it is important to be aware of potential toxicities. Clinical development of lapaquistat acetate was halted due to concerns about potential hepatic safety issues in humans, specifically elevations in liver enzymes.[4] Researchers should include comprehensive monitoring of liver function (e.g., ALT, AST levels) in their in vivo studies.

Conclusion

This compound (lapaquistat acetate) is a valuable research tool for studying the role of squalene synthase in various physiological and pathological processes. The information provided in these application notes, including dosages, protocols, and the mechanism of action, serves as a foundation for designing robust and reproducible in vivo animal studies. Researchers should carefully consider the specific animal model and research question to optimize the experimental design and dosage regimen. Further investigation into the detailed formulation and potential for adverse effects is recommended for any new in vivo application.

References

Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the efficacy of investigational c-Kit inhibitors, exemplified here as E5700. The proto-oncogene c-Kit (also known as CD117 or stem cell factor receptor) is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[1][2] Activating mutations in the c-Kit gene are associated with various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), mast cell disease, and melanoma, making it a key target for cancer therapy.[1][3]

This document outlines the necessary experimental procedures to characterize the inhibitory activity of a compound against both wild-type and mutant c-Kit, assess its impact on downstream signaling pathways, and determine its effect on the viability and proliferation of cancer cells.

c-Kit Signaling Pathway

Upon binding to its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth and survival.[2][4] Constitutive activation of c-Kit due to mutations results in uncontrolled cell proliferation and is a driving factor in several cancers.[3][5]

c_Kit_Signaling_Pathway c-Kit Signaling Pathway cluster_downstream Downstream Signaling SCF SCF cKit c-Kit Receptor SCF->cKit Ligand Binding Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound (c-Kit Inhibitor) This compound->Dimerization Inhibition

Caption: c-Kit signaling pathway and point of inhibition.

Experimental Workflow for Efficacy Testing

A systematic approach is essential for evaluating the efficacy of a c-Kit inhibitor. The following workflow outlines the key stages, from initial biochemical assays to more complex cell-based functional assays.

Experimental_Workflow Experimental Workflow for Efficacy Testing of this compound cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis & Interpretation KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) TargetEngagement Target Engagement Assay (Western Blot for p-c-Kit) KinaseAssay->TargetEngagement Confirms on-target activity in cells CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) ApoptosisAssay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) CellViability->ApoptosisAssay Determines mechanism of cell death IC50 IC50/GI50 Determination CellViability->IC50 DoseResponse Dose-Response Curves ApoptosisAssay->DoseResponse TargetEngagement->CellViability Links target inhibition to cellular effect DownstreamSignaling Downstream Signaling Analysis (Western Blot for p-AKT, p-ERK) TargetEngagement->DownstreamSignaling Confirms pathway inhibition DownstreamSignaling->DoseResponse Conclusion Efficacy Conclusion IC50->Conclusion DoseResponse->Conclusion

Caption: A logical workflow for testing c-Kit inhibitors.

Data Presentation

Table 1: In Vitro Kinase Inhibition by this compound
Kinase TargetThis compound IC50 (nM)
Wild-Type c-Kit15
c-Kit (V560G mutant)25
c-Kit (D816V mutant)150
PDGFRβ80
VEGFR2>1000

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Proliferation Inhibition by this compound
Cell Linec-Kit StatusThis compound GI50 (nM)
GIST-T1Exon 11 deletion (constitutively active)30
HMC-1D816V mutation (constitutively active)200
MOLM-13FLT3-ITD (c-Kit negative control)>5000

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Experimental Protocols

Protocol 1: In Vitro c-Kit Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

  • Recombinant human c-Kit enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (or other test compounds)

  • Kinase assay buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add 5 µL of the this compound dilution or vehicle control.

  • Add 20 µL of a master mix containing the c-Kit enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]

Materials:

  • GIST-T1 or HMC-1 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate GI50 values by plotting the percentage of growth inhibition against the log concentration of this compound.

Protocol 3: Western Blot Analysis of c-Kit Phosphorylation

This protocol is used to directly assess the inhibitory effect of this compound on c-Kit autophosphorylation in a cellular context.

Materials:

  • GIST-T1 or HMC-1 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Kit (Tyr719), anti-total-c-Kit

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Culture GIST-T1 or HMC-1 cells to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-c-Kit overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total c-Kit as a loading control.

Conclusion

The protocols and workflows detailed in these application notes provide a robust framework for the preclinical evaluation of c-Kit inhibitors like this compound. By combining in vitro kinase assays with cell-based assessments of target engagement, downstream signaling, and cell viability, researchers can effectively characterize the potency, selectivity, and cellular efficacy of novel therapeutic compounds. These assays are crucial for making informed decisions in the drug discovery and development process.[7]

References

Application Notes and Protocols for E5700, a Squalene Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5700 is a potent and selective inhibitor of the enzyme squalene synthase (SQS; Farnesyl-diphosphate farnesyltransferase 1, FDFT1). Squalene synthase catalyzes the first committed step in the biosynthesis of sterols, including cholesterol. By blocking this enzyme, this compound effectively inhibits the entire downstream pathway, making it a valuable tool for studying the roles of sterol biosynthesis in various biological processes. Notably, this compound has demonstrated significant in vitro and in vivo activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, by inhibiting its sterol production, which is essential for parasite survival.

These application notes provide essential information on the solubility of this compound, detailed protocols for its preparation for experimental use, and an overview of its mechanism of action within the sterol biosynthesis pathway.

Data Presentation: Solubility of this compound

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighRecommended as the primary solvent for creating high-concentration stock solutions for in vitro studies.
Ethanol Moderate to LowMay be used as a co-solvent with aqueous buffers, but solubility is likely lower than in DMSO.
Methanol Moderate to LowSimilar to ethanol, may be used as a co-solvent.
Water Very Low / InsolubleThis compound is not expected to be soluble in aqueous solutions without the use of co-solvents or detergents.
Phosphate-Buffered Saline (PBS) Very Low / InsolubleSimilar to water, direct dissolution in PBS is not recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to final working concentrations in cell culture media or assay buffers.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes to protect from light and repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on Final Working Concentration: When diluting the DMSO stock solution into aqueous media, ensure the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

Protocol 2: General Workflow for In Vitro Cell-Based Assays

This protocol outlines a general workflow for treating cells with this compound to assess its biological activity.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Assay-specific reagents (e.g., for viability, proliferation, or biomarker analysis)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at the desired density and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Treatment Media: Prepare serial dilutions of the this compound stock solution in fresh, pre-warmed complete cell culture medium to achieve the final desired treatment concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment: Carefully remove the old medium from the cell culture plates and replace it with the prepared treatment media (including the vehicle control).

  • Incubation: Return the plates to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), proliferation assays, or analysis of specific cellular markers.

Mandatory Visualization

Signaling Pathway: Sterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the key steps in the sterol biosynthesis pathway, highlighting the role of squalene synthase and its inhibition by this compound.

Sterol_Biosynthesis_Inhibition cluster_upstream Upstream Pathway cluster_target Target Enzyme & Substrate cluster_downstream Downstream Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP SQS Squalene Synthase (SQS) FPP->SQS Squalene Squalene SQS->Squalene 2x FPP Lanosterol Lanosterol Squalene->Lanosterol Sterols Sterols (e.g., Cholesterol) Lanosterol->Sterols This compound This compound This compound->SQS Inhibition

Caption: Inhibition of Squalene Synthase by this compound in the Sterol Biosynthesis Pathway.

Experimental Workflow: Preparation and Use of this compound in In Vitro Assays

The following diagram outlines the logical steps for preparing and using this compound in a typical cell-based experiment.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve stock Create High-Concentration Stock Solution dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store dilute Dilute Stock in Cell Culture Medium stock->dilute treat Treat Cells in Culture dilute->treat incubate Incubate for Desired Duration treat->incubate analyze Perform Downstream Analysis incubate->analyze end End analyze->end

Caption: Workflow for the preparation and application of this compound in in vitro experiments.

Application Notes and Protocols for the Analytical Detection of E5700

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of hypothetical, yet scientifically grounded, analytical methods for the detection and quantification of the synthetic organic compound E5700 in biological samples. Due to the limited publicly available information on specific, validated assays for this compound, this document presents detailed protocols based on established principles of analytical chemistry, particularly liquid chromatography-mass spectrometry (LC-MS), which is a powerful and widely used technique for the analysis of small molecule drugs. The provided methodologies are intended to serve as a detailed template for researchers to develop and validate their own quantitative assays for this compound.

Hypothetical Compound Profile: this compound

For the purpose of developing these analytical protocols, we will assume this compound is a synthetic, organic small molecule with the following general characteristics, typical for a drug candidate:

  • Molecular Weight: Approximately 450 g/mol

  • Solubility: Soluble in organic solvents such as methanol, acetonitrile, and DMSO.

  • Chemical Nature: Contains functional groups that are ionizable (e.g., amines, carboxylic acids) and chromophores that allow for UV detection.

  • LogP: In a range suitable for good oral absorption and cell permeability.

Analytical Methodologies

The primary recommended analytical technique for the quantification of this compound in biological matrices (e.g., plasma, serum, tissue homogenates) is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and throughput. An HPLC method with UV detection is also described as a potential alternative or complementary technique.

I. Quantitative Analysis of this compound in Plasma by LC-MS/MS

This protocol describes a method for the determination of this compound concentrations in plasma samples, which is crucial for pharmacokinetic and toxicokinetic studies.

A. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.

Protocol:

  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution (a structurally similar compound not present in the sample, at a concentration of 1 µg/mL in methanol) to each plasma sample, standard, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.

  • Evaporation (Optional): If higher sensitivity is required, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

  • Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

B. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI positive or negative, depending on the chemical nature of this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound and the internal standard would need to be optimized by direct infusion.

C. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of this compound and the IS.

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of 1-1000 ng/mL would be typical.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations within the linear range on multiple days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte.

  • Stability: The stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Data Presentation: Hypothetical Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result for this compound Assay
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Accuracy (% bias) Within ±15%-8% to +11%
Lower Limit of Quantification (LLOQ) S/N > 10, Precision ≤ 20%, Accuracy ±20%1 ng/mL
Matrix Effect CV ≤ 15%8%
Recovery Consistent and reproducible> 85%

Visualizations

Experimental Workflow for this compound Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (MRM Detection) hplc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration Concentration Calculation calibration_curve->concentration

Caption: Workflow for this compound analysis in plasma.

Hypothetical Signaling Pathway Inhibition by this compound

As the specific target of this compound is unknown, a generic kinase inhibitor signaling pathway is presented as a common mechanism for small molecule drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation This compound This compound This compound->Kinase1 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Conclusion

The protocols and data presented here provide a robust framework for the development and validation of analytical methods for the novel compound this compound. While these methods are based on well-established analytical techniques, it is imperative that any method be fully validated for its intended use to ensure the generation of reliable and accurate data in preclinical and clinical studies. The provided workflows and diagrams serve as a guide for researchers to establish a comprehensive analytical strategy for this compound.

Application Notes and Protocols: E5700 in Combination with Other Antiparasitic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5700 is a potent and selective inhibitor of squalene synthase (SQS), a critical enzyme in the sterol biosynthesis pathway of several parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. By targeting SQS, this compound disrupts the parasite's ability to produce essential sterols for its cell membrane, leading to growth inhibition and parasite death.[1] While this compound has demonstrated significant antiparasitic activity as a monotherapy, the exploration of combination therapies is a promising strategy to enhance efficacy, reduce treatment duration, and combat potential drug resistance. This document provides detailed application notes and protocols for studying this compound in combination with other antiparasitic drugs.

Mechanism of Action of this compound

This compound is a quinuclidine-based inhibitor that specifically targets squalene synthase (SQS). SQS catalyzes the first committed step in sterol biosynthesis, the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[2] In parasites like T. cruzi, the inhibition of SQS leads to a complete depletion of endogenous sterols, which are essential for the parasite's viability and are absent in mammalian host cells.[1] This targeted action provides a basis for its selective antiparasitic activity.

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo efficacy of this compound as a monotherapy against Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi

ParameterValueParasite StageReference
IC50 (antiproliferative)~10 nMEpimastigotes[1]
IC50 (antiproliferative)0.4 - 1.6 nMIntracellular amastigotes[1]
Ki (T. cruzi SQS)Low nanomolar to subnanomolar-[1]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Acute Chagas Disease

DosageDurationOutcomeReference
50 mg/kg/day (oral)30 daysComplete suppression of parasitemia and full protection against death[1]
25 mg/kg/day (oral)30 daysPartial protection[1]

Combination Therapy with this compound

This compound and Posaconazole: A Synergistic Combination

A study has demonstrated a synergistic interaction between this compound and the azole antifungal drug posaconazole against Trypanosoma cruzi.[3] Posaconazole inhibits another key enzyme in the ergosterol biosynthesis pathway, sterol 14α-demethylase. The dual inhibition of this pathway at two different points likely leads to a more profound disruption of sterol metabolism in the parasite, resulting in enhanced antiparasitic activity.

Rationale for Combining this compound with Other Antiparasitic Drugs

While specific studies on combinations of this compound with ivermectin, albendazole, or praziquantel are not yet available, the distinct mechanisms of action of these drugs provide a strong rationale for exploring such combinations.

  • This compound + Ivermectin: Ivermectin targets glutamate-gated chloride channels in invertebrate nerve and muscle cells, causing paralysis and death of the parasite.[4] Combining the membrane-disrupting effects of this compound with the neurotoxic effects of ivermectin could result in a potent synergistic effect.

  • This compound + Albendazole: Albendazole targets β-tubulin, disrupting microtubule formation in parasitic worms. This affects cell structure, division, and nutrient absorption. Combining this with this compound's impact on membrane integrity could lead to a multi-pronged attack on the parasite.

  • This compound + Praziquantel: Praziquantel's mechanism of action is thought to involve the disruption of calcium ion homeostasis in the parasite, leading to muscle contraction and paralysis.[5] The combination with this compound could potentially weaken the parasite's protective outer layer, enhancing the accessibility and efficacy of praziquantel.

Experimental Protocols

In Vitro Synergy Testing

This protocol outlines a method for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another antiparasitic drug against the intracellular amastigote stage of Trypanosoma cruzi.

Materials:

  • T. cruzi strain (e.g., Tulahuen expressing β-galactosidase)

  • Host cells (e.g., 3T3 fibroblasts)

  • Culture medium (e.g., RPMI-1640 with supplements)

  • 96-well tissue culture plates

  • This compound and other test compounds

  • Chlorophenol red-β-D-galactopyranoside (CPRG) and Nonidet P-40

  • Plate reader

Protocol:

  • Host Cell Seeding: Plate 3T3 fibroblasts in 96-well plates at a density of 2 x 10³ cells per well and incubate overnight.[6]

  • Parasite Infection: Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 for 2 hours. Wash to remove extracellular parasites.

  • Drug Addition: Prepare serial dilutions of this compound and the second drug alone and in combination at fixed ratios (e.g., based on their individual IC50 values). Add the drug solutions to the infected cells. Include a no-drug control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Growth:

    • Lyse the cells with a solution containing CPRG and Nonidet P-40.

    • Incubate at 37°C to allow for the colorimetric reaction to develop.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of parasite growth for each drug concentration and combination.

    • Determine the IC50 values for each drug alone and in combination.

    • Use isobologram analysis or the combination index (CI) method to determine the nature of the interaction (synergy, additivity, or antagonism). A CI value < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.

In Vivo Efficacy of Combination Therapy

This protocol describes a murine model of acute Chagas disease to evaluate the in vivo efficacy of this compound in combination with another antiparasitic drug.

Materials:

  • T. cruzi strain (e.g., Y strain)

  • Female BALB/c mice (6-8 weeks old)

  • This compound and other test compounds formulated for oral gavage

  • Vehicle control

  • Equipment for animal handling, infection, and blood collection

Protocol:

  • Animal Infection: Infect mice intraperitoneally with 10⁴ bloodstream trypomastigotes of T. cruzi.

  • Treatment Groups: Randomly assign mice to the following treatment groups (n=5-10 per group):

    • Vehicle control

    • This compound alone (e.g., 25 mg/kg/day)

    • Second drug alone (at a suboptimal dose)

    • This compound + second drug in combination

  • Drug Administration: Begin treatment 24-48 hours post-infection. Administer drugs orally by gavage daily for a specified period (e.g., 20-30 days).

  • Monitoring:

    • Monitor parasitemia every 2-3 days by counting parasites in fresh blood samples.

    • Monitor animal survival and clinical signs of disease daily.

  • Endpoint Analysis:

    • At the end of the treatment period, or if animals reach a humane endpoint, collect blood and tissues for further analysis (e.g., qPCR to determine parasite load, histopathology).

  • Data Analysis:

    • Compare parasitemia levels and survival rates between the different treatment groups.

    • Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) should be performed to determine the significance of the observed effects.

Visualizations

Signaling Pathway

// Nodes FPP [label="2x Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; SQS [label="Squalene Synthase (SQS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; Sterols [label="Parasite-specific Sterols\n(e.g., Ergosterol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Parasite Cell Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis]; Disruption [label="Disruption of Membrane\nIntegrity and Function", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Death [label="Parasite Death", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FPP -> SQS; SQS -> Squalene; Squalene -> Sterols [label="Multiple Steps"]; Sterols -> Membrane; this compound -> Inhibition [arrowhead=tee, color="#EA4335", style=bold]; Inhibition -> SQS [dir=none, color="#EA4335", style=bold]; Membrane -> Disruption [style=dashed]; Disruption -> Death; } caption: "Mechanism of action of this compound via inhibition of squalene synthase."

Experimental Workflow

// Nodes Start [label="Start: In Vitro Synergy Assay", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Plate_Cells [label="1. Plate Host Cells\n(e.g., 3T3 Fibroblasts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Infect_Cells [label="2. Infect with T. cruzi\nTrypomastigotes", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Drugs [label="3. Add this compound and Second Drug\n(Alone and in Combination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="4. Incubate for 72-96 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Growth [label="5. Quantify Parasite Growth\n(Colorimetric Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="6. Data Analysis\n(IC50, Isobologram/CI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Results [label="Results:\nSynergy, Additivity, or Antagonism", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Plate_Cells; Plate_Cells -> Infect_Cells; Infect_Cells -> Add_Drugs; Add_Drugs -> Incubate; Incubate -> Measure_Growth; Measure_Growth -> Analyze_Data; Analyze_Data -> Results; } caption: "Workflow for in vitro synergy testing of this compound."

// Nodes Start [label="Start: In Vivo Combination Study", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Infect_Mice [label="1. Infect Mice with T. cruzi", fillcolor="#F1F3F4", fontcolor="#202124"]; Group_Mice [label="2. Randomize into Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Mice [label="3. Administer Drugs Daily\n(e.g., 20-30 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="4. Monitor Parasitemia and Survival", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="5. Endpoint Analysis\n(Parasite Load, Histopathology)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="6. Statistical Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on In Vivo Efficacy", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Infect_Mice; Infect_Mice -> Group_Mice; Group_Mice -> Treat_Mice; Treat_Mice -> Monitor; Monitor -> Endpoint; Endpoint -> Analyze; Analyze -> Conclusion; } caption: "Workflow for in vivo combination therapy studies."

Conclusion

This compound represents a promising antiparasitic agent with a well-defined mechanism of action. The demonstrated synergy with posaconazole highlights the potential of combination therapies to enhance its efficacy. The protocols and rationale provided in these application notes are intended to guide researchers in the systematic evaluation of this compound in combination with other antiparasitic drugs, with the ultimate goal of developing more effective and robust treatment regimens for parasitic diseases.

References

Application Note & Protocol: Assessing E5700 Inhibition of Squalene Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the sterol biosynthesis pathway. It catalyzes the first committed step in cholesterol synthesis, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[1][2][3] This process is dependent on NADPH and magnesium ions.[4][5] Due to its pivotal role, SQS is a significant target for the development of cholesterol-lowering drugs and has also been investigated as a target for antifungal and antiparasitic agents.[1][2][6]

E5700 is a potent, quinuclidine-based inhibitor of squalene synthase.[1][6] It has demonstrated significant inhibitory activity against SQS from various organisms, including protozoan parasites like Trypanosoma cruzi and Leishmania amazonensis, as well as fungi such as Candida tropicalis.[1][7][8][9] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on squalene synthase activity in vitro.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the role of squalene synthase, and the general experimental workflow for assessing this compound inhibition.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_committed_step Committed Step in Sterol Synthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) ... ... Mevalonate->... FPP Farnesyl Diphosphate (FPP) Squalene Squalene FPP->Squalene SQS 2 molecules ...->FPP Cholesterol Cholesterol ...->Cholesterol SQS Squalene Synthase (SQS) Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Lanosterol->... E5700_Inhibitor This compound E5700_Inhibitor->SQS Inhibition

Caption: Cholesterol biosynthesis pathway highlighting Squalene Synthase inhibition by this compound.

SQS_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, SQS Enzyme, FPP, NADPH, this compound) Start->Prepare_Reagents Assay_Setup Set up Reaction Mixture (Buffer, SQS, this compound/Vehicle) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add FPP and NADPH) Pre_incubation->Initiate_Reaction Monitor_Absorbance Monitor NADPH Consumption (e.g., at 340 nm) Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the Squalene Synthase (SQS) inhibition assay.

Quantitative Data Summary

The inhibitory potency of this compound against squalene synthase from different organisms is summarized below.

OrganismEnzyme SourceAssay ConditionIC50 (nM)Ki (nM)Reference
Leishmania amazonensisGlycosomal isoform-~low nM-[7]
Leishmania amazonensisMicrosomal isoform-~low nM-[7]
Leishmania amazonensis-with 20 µM PPi~sub-nM-[7]
Trypanosoma cruzi--~10 (epimastigotes)~low nM[9]
Trypanosoma cruzi--0.4 - 1.6 (amastigotes)-[9]
Trypanosoma cruzi-with 20 µM PPi-~sub-nM[9]
Candida tropicalis--1000 (1 µg/ml)-[8]

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.

Experimental Protocol: In Vitro Squalene Synthase Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on squalene synthase by monitoring the consumption of NADPH.

Materials and Reagents
  • Squalene Synthase (SQS): Purified recombinant or microsomal preparation.

  • Farnesyl Diphosphate (FPP): Substrate.

  • NADPH: Cofactor.

  • This compound: Test inhibitor.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT.

  • Vehicle Control: e.g., DMSO.

  • 96-well UV-transparent microplate.

  • Microplate spectrophotometer capable of reading absorbance at 340 nm.

Assay Procedure
  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to generate a range of test concentrations.

    • Prepare working solutions of FPP and NADPH in the assay buffer. The final concentration of FPP is typically in the low micromolar range, and NADPH is in the millimolar range.[10]

  • Assay Setup:

    • In a 96-well microplate, add the following components to each well in the specified order:

      • Assay Buffer

      • SQS enzyme solution

      • This compound solution at various concentrations or vehicle control.

    • The total volume in each well should be brought to a pre-final volume with the assay buffer.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of FPP and NADPH to each well.

  • Measurement of NADPH Consumption:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer. The rate of NADPH oxidation is proportional to the SQS activity.[4][11]

    • Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial rate of reaction (V₀) for each concentration of this compound and the vehicle control from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Alternative Assay Method

A fluorescence-based assay can also be employed. This method monitors the decrease in NADPH fluorescence upon its oxidation to NADP+.[4] This can offer higher sensitivity compared to the absorbance-based method.

Conclusion

The provided protocol offers a robust framework for assessing the inhibitory potential of this compound against squalene synthase. This compound has been shown to be a highly potent inhibitor, particularly against parasitic SQS, with IC50 values in the nanomolar to subnanomolar range.[7][9] This makes it a valuable tool for research in infectious diseases and lipid metabolism. The detailed methodology and data presentation in this application note are intended to facilitate the reproducible and accurate evaluation of this compound and other potential squalene synthase inhibitors.

References

Application of E5700 in Lipid Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5700, more commonly known as Lomitapide, is a potent and selective small molecule inhibitor of the Microsomal Triglyceride Transfer Protein (MTP). MTP is a critical intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[1] Its primary function is to facilitate the assembly of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine, by transferring triglycerides, cholesteryl esters, and phospholipids to nascent apoB.[1] By inhibiting MTP, this compound effectively reduces the secretion of these lipoproteins, leading to a significant decrease in plasma levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides.[1][2] This unique mechanism of action makes this compound a valuable tool in lipid metabolism research, particularly for studying conditions of severe hypercholesterolemia, such as homozygous familial hypercholesterolemia (HoFH), and for investigating the fundamental processes of lipoprotein assembly and secretion.

These application notes provide a comprehensive overview of the use of this compound in lipid metabolism research, including its mechanism of action, key applications, and detailed protocols for relevant experiments.

Mechanism of Action

This compound directly binds to MTP within the lumen of the endoplasmic reticulum. This binding event sterically hinders the lipid-binding and transfer domain of MTP, preventing it from loading lipids onto the newly synthesized apoB polypeptide. Without adequate lipidation, apoB is targeted for proteasomal degradation within the cell, and the assembly of VLDL and chylomicron particles is aborted. This leads to a marked reduction in the secretion of these lipoproteins from the liver and intestines, respectively, resulting in lower plasma concentrations of triglycerides and LDL-C.[3]

Key Applications in Lipid Metabolism Research

  • Studying Hyperlipidemia and Atherosclerosis: this compound is extensively used in preclinical models and clinical research to investigate the pathophysiology of hyperlipidemia and its link to atherosclerosis. By significantly lowering LDL-C and other apoB-containing lipoproteins, researchers can study the impact of lipid reduction on the development and progression of atherosclerotic plaques.[4]

  • Investigating Lipoprotein Assembly and Secretion: As a direct inhibitor of a key enzyme in lipoprotein synthesis, this compound serves as an invaluable tool to dissect the molecular machinery involved in VLDL and chylomicron assembly and secretion.[5]

  • Research in Homozygous Familial Hypercholesterolemia (HoFH): this compound is an approved therapy for HoFH, a rare genetic disorder characterized by extremely high LDL-C levels.[6][7] Research using this compound in this context helps in understanding the disease and developing novel therapeutic strategies.

  • Studying Hepatic Steatosis (Fatty Liver): A known side effect of MTP inhibition is the accumulation of triglycerides in the liver, leading to hepatic steatosis.[6][8] This makes this compound a useful pharmacological tool to induce and study the mechanisms of hepatic steatosis and its potential progression to more severe liver conditions.

  • Investigating Endoplasmic Reticulum (ER) Stress: The disruption of lipoprotein assembly by this compound can lead to the accumulation of misfolded proteins and lipids in the ER, inducing ER stress. Researchers can utilize this compound to study the cellular responses to ER stress and its role in lipid metabolism and associated pathologies.

Data Presentation

Table 1: Quantitative Effects of this compound (Lomitapide) on Plasma Lipids in Clinical Trials (Homozygous Familial Hypercholesterolemia)
ParameterBaseline (Mean)Change at Week 26Change at Week 78Reference
LDL-C (mg/dL)336-50%-38%[7]
Total Cholesterol (mg/dL)419-42%-32%[3]
Apolipoprotein B (mg/dL)187-49%-36%[3]
Triglycerides (mg/dL)134-45%-26%[3]
VLDL-C (mg/dL)28-57%-43%[3]
Non-HDL-C (mg/dL)385-50%-38%[3]
Table 2: Quantitative Effects of this compound (Lomitapide) in a Preclinical Model (LDLr-/- Mice on a High-Fat Diet)
ParameterHFD Control (Mean ± SEM)HFD + Lomitapide (1 mg/kg/day) (Mean ± SEM)% ChangeReference
Total Cholesterol (mg/dL)600.9 ± 23.6451.7 ± 33.4-24.8%[4]
LDL/VLDL-C (mg/dL)250.6 ± 28.9161.1 ± 12.24-35.7%[4]
Triglycerides (mg/dL)299.5 ± 24.1194.1 ± 28.1-35.2%[4]
Atherosclerotic Plaque Area (%)7.9 ± 0.55.7 ± 0.1-27.8%[4]
Table 3: Effects of this compound (Lomitapide) on Liver Function Parameters in Clinical Trials
ParameterObservationPercentage of Patients AffectedReference
Alanine Aminotransferase (ALT)Elevation >3x Upper Limit of Normal (ULN)34%[6][8]
Aspartate Aminotransferase (AST)Elevation >3x Upper Limit of Normal (ULN)~34% (combined with ALT)[6]
Hepatic Fat ContentIncrease from baseline of 1% to a median of 6%Not specified[6]

Experimental Protocols

In Vitro MTP Activity Assay

This protocol is adapted from commercially available fluorescence-based MTP activity assay kits.

Objective: To measure the lipid transfer activity of MTP in cell or tissue lysates in the presence or absence of this compound.

Materials:

  • MTP Activity Assay Kit (e.g., from Sigma-Aldrich, Roar Biomedical) containing donor and acceptor vesicles.

  • Cell or tissue homogenates.

  • This compound (Lomitapide) of desired concentrations.

  • 96-well black microplate.

  • Fluorescence microplate reader (Ex/Em = 465/535 nm).

  • Homogenization buffer (e.g., 10 mM Tris, 150 mM NaCl, 1 mM EDTA, pH 7.4 with protease inhibitors).[9]

Procedure:

  • Prepare Cell/Tissue Lysates:

    • Harvest cells (e.g., HepG2) or tissue (e.g., liver) and wash with ice-cold PBS.

    • Homogenize cells or tissue in homogenization buffer on ice using a sonicator or dounce homogenizer.[9]

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well black microplate, add the assay components in the following order: assay buffer, donor vesicles, and acceptor vesicles.

    • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the respective wells.

    • Initiate the reaction by adding 50-100 µg of cell or tissue lysate to each well. The total reaction volume should be consistent across all wells (e.g., 200 µL).[9]

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[9]

  • Measurement:

    • Measure the increase in fluorescence intensity using a microplate reader with excitation at 465 nm and emission at 535 nm.[10]

  • Data Analysis:

    • Calculate the MTP activity as the rate of increase in fluorescence over time.

    • Determine the inhibitory effect of this compound by comparing the activity in treated wells to the vehicle control.

Apolipoprotein B (ApoB) Secretion Assay in Cultured Hepatocytes

This protocol describes a method to measure the secretion of ApoB from primary hepatocytes or hepatoma cell lines (e.g., HepG2).

Objective: To quantify the effect of this compound on the secretion of ApoB from hepatocytes.

Materials:

  • Primary hepatocytes or HepG2 cells.

  • Culture medium (e.g., DMEM).

  • This compound (Lomitapide).

  • Lysis buffer (e.g., RIPA buffer).

  • Protein concentration assay kit (BCA or Bradford).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against ApoB.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • ELISA kit for ApoB (optional, for quantification).

Procedure:

  • Cell Culture and Treatment:

    • Plate hepatocytes in 6-well plates and grow to confluence.

    • Wash the cells with PBS and incubate in serum-free medium.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 4-24 hours).

  • Sample Collection:

    • Collect the culture medium and centrifuge to remove cell debris.[11]

    • Lyse the cells in lysis buffer to obtain intracellular protein.

  • Sample Preparation for Western Blot:

    • Determine the protein concentration of the cell lysates.

    • For the secreted ApoB in the medium, proteins can be concentrated by methods like acetone precipitation.[11]

    • Mix equal amounts of protein from cell lysates or concentrated medium with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE (using a low percentage acrylamide gel, e.g., 3-8% Tris-Acetate, to resolve the large ApoB protein).[11]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against ApoB overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantification (Optional):

    • For quantitative results, perform an ELISA on the culture medium using a commercially available ApoB ELISA kit.

Quantification of Plasma and Liver Lipids

Objective: To measure the levels of triglycerides and cholesterol in plasma and liver tissue from animals treated with this compound.

Materials:

  • Plasma and liver tissue samples.

  • Chloroform and methanol.[12]

  • Saline or PBS.

  • Commercial colorimetric assay kits for triglycerides and cholesterol.

  • Spectrophotometer or microplate reader.

Procedure for Plasma Lipids:

  • Collect blood from animals and centrifuge to obtain plasma.

  • Use commercially available colorimetric assay kits to measure the concentrations of total cholesterol, HDL-C, LDL-C, and triglycerides in the plasma according to the manufacturer's instructions.[13]

Procedure for Liver Lipids (Folch Method):

  • Lipid Extraction:

    • Homogenize a known weight of frozen liver tissue (50-100 mg) in a 2:1 chloroform:methanol solution.[12]

    • Incubate the homogenate overnight at 4°C with shaking.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex to separate the phases.

    • Centrifuge and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.[12]

  • Lipid Quantification:

    • Resuspend the dried lipids in a solution containing a detergent (e.g., 1% Triton X-100 in chloroform, then evaporate and resuspend in water).[12]

    • Use commercial colorimetric assay kits to measure the triglyceride and cholesterol content.

    • Normalize the lipid content to the initial weight of the liver tissue.

Western Blot Analysis for ER Stress Markers

Objective: To assess the induction of ER stress in cells or tissues treated with this compound.

Materials:

  • Cell or tissue lysates from this compound-treated and control samples.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibodies against ER stress markers:

    • Binding immunoglobulin protein (BiP/GRP78)

    • Phospho-eIF2α (p-eIF2α) and total eIF2α

    • C/EBP homologous protein (CHOP/GADD153)

    • Spliced X-box binding protein 1 (XBP1s)

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Sample Preparation and Western Blotting:

    • Prepare cell or tissue lysates as described in the ApoB secretion assay protocol.

    • Perform SDS-PAGE and Western blotting as previously described.

  • Antibody Incubation:

    • Incubate separate membranes with primary antibodies against BiP, p-eIF2α, total eIF2α, and CHOP.

    • Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

    • For p-eIF2α, normalize the signal to the total eIF2α signal.

    • An increase in the expression of BiP, CHOP, and the ratio of p-eIF2α to total eIF2α indicates the induction of ER stress.[14][15]

Mandatory Visualization

E5700_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Degradation ApoB ApoB VLDL_precursor Nascent VLDL Particle ApoB->VLDL_precursor Assembly Degradation Proteasomal Degradation ApoB->Degradation Targeted for Degradation MTP MTP Lipids Triglycerides, Cholesteryl Esters MTP->VLDL_precursor Facilitates Lipidation Lipids->VLDL_precursor Lipidation VLDL_secreted Secreted VLDL VLDL_precursor->VLDL_secreted Secretion This compound This compound (Lomitapide) This compound->MTP

Caption: Mechanism of action of this compound (Lomitapide) in inhibiting VLDL assembly.

Experimental_Workflow_ApoB_Secretion cluster_Culture Cell Culture cluster_SampleCollection Sample Collection cluster_Analysis Analysis cluster_Results Results Hepatocytes Plate Hepatocytes (e.g., HepG2) Treatment Treat with this compound or Vehicle Hepatocytes->Treatment Collect_Medium Collect Culture Medium (Secreted ApoB) Treatment->Collect_Medium Lyse_Cells Lyse Cells (Intracellular ApoB) Treatment->Lyse_Cells Western_Blot SDS-PAGE & Western Blot for ApoB Collect_Medium->Western_Blot ELISA ELISA for ApoB (Quantitative) Collect_Medium->ELISA Lyse_Cells->Western_Blot Quantification Quantify Reduction in ApoB Secretion Western_Blot->Quantification ELISA->Quantification

Caption: Workflow for assessing the effect of this compound on ApoB secretion.

ER_Stress_Pathway_Induction cluster_UPR_Markers UPR Markers This compound This compound Treatment MTP_Inhibition MTP Inhibition This compound->MTP_Inhibition ApoB_Accumulation Unlipidated ApoB Accumulation in ER MTP_Inhibition->ApoB_Accumulation ER_Stress ER Stress ApoB_Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR BiP ↑ BiP/GRP78 UPR->BiP p_eIF2a ↑ p-eIF2α UPR->p_eIF2a CHOP ↑ CHOP UPR->CHOP

Caption: Logical relationship of this compound treatment to ER stress induction.

References

E5700: A Potent Tool Compound for Elucidating Sterol Biosynthesis and its Role in Disease

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

E5700 is a powerful and specific small molecule inhibitor of squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway. By blocking the conversion of farnesyl pyrophosphate to squalene, this compound provides a precise tool for investigating the downstream consequences of inhibiting cholesterol production at a key regulatory node. This document provides detailed application notes and experimental protocols for utilizing this compound to study sterol pathways in various research contexts, particularly in the fields of atherosclerosis, metabolic disease, and infectious diseases.

Squalene synthase represents an attractive target for intervention as it is the first committed step in sterol biosynthesis. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the pathway, SQS inhibitors like this compound do not affect the synthesis of essential non-sterol isoprenoids, such as geranylgeranyl pyrophosphate and farnesyl pyrophosphate, to the same extent. This specificity makes this compound an invaluable tool for dissecting the roles of cholesterol and its precursors in cellular physiology and pathophysiology.

Mechanism of Action

This compound is a quinuclidine-based inhibitor that potently and specifically binds to squalene synthase, preventing its catalytic activity. This leads to a build-up of farnesyl pyrophosphate and a depletion of downstream sterols, including cholesterol. The inhibition of SQS in hepatocytes leads to the upregulation of the LDL receptor, thereby increasing the clearance of circulating LDL cholesterol.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its active metabolite, T-91485, as well as a closely related squalene synthase inhibitor, TAK-475 (Lapaquistat), to provide a comprehensive overview of their potency and efficacy.

CompoundTargetAssay SystemParameterValueReference
This compound Trypanosoma cruzi Squalene SynthaseEnzyme AssayKᵢLow nM to sub-nM[1]
Trypanosoma cruzi (epimastigotes)Antiproliferative AssayIC₅₀~10 nM[1]
Trypanosoma cruzi (amastigotes)Antiproliferative AssayIC₅₀0.4 - 1.6 nM[1]
Candida tropicalisAntifungal AssayIC₅₀1 µg/mL[2]
T-91485 (active metabolite of TAK-475) Human Squalene SynthaseCholesterol Biosynthesis in RD cellsIC₅₀36 nM
Human Squalene SynthaseCholesterol Biosynthesis in human skeletal myocytesIC₅₀45 nM
TAK-475 (Lapaquistat) Rat Hepatic Squalene SynthaseCholesterol Biosynthesis in vivoED₅₀2.9 mg/kg
WHHLMI RabbitsAtherosclerosis StudyOral Dose100-200 mg/kg/day

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and this compound Inhibition

Cholesterol_Biosynthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Non_sterol Non-sterol Isoprenoids FPP->Non_sterol Lanosterol Lanosterol Squalene->Lanosterol ... Desmosterol Desmosterol Lanosterol->Desmosterol ... Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase

Caption: Cholesterol biosynthesis pathway highlighting the site of inhibition by this compound.

Experimental Workflow for In Vitro Macrophage Studies

Macrophage_Workflow Start Isolate Bone Marrow-Derived Macrophages (BMDMs) Culture Culture BMDMs with M-CSF Start->Culture Treat Treat with this compound (e.g., 1-10 µM) Culture->Treat Incubate Incubate for 24-48 hours Treat->Incubate Analysis Analyze Sterol Profile (GC-MS/LC-MS) Gene Expression (qPCR) Foam Cell Formation Assay Incubate->Analysis

Caption: Workflow for studying the effects of this compound on macrophage sterol metabolism.

Logical Relationship of Squalene Synthase Inhibition to Cellular Responses

Logical_Relationship This compound This compound Treatment SQS_Inhibition Squalene Synthase Inhibition This compound->SQS_Inhibition Squalene_Depletion Squalene & Downstream Sterol Depletion SQS_Inhibition->Squalene_Depletion FPP_Accumulation Farnesyl Pyrophosphate Accumulation SQS_Inhibition->FPP_Accumulation Cholesterol_Reduction Reduced Cellular Cholesterol Squalene_Depletion->Cholesterol_Reduction LXR_Modulation LXR Pathway Modulation FPP_Accumulation->LXR_Modulation SREBP_Activation SREBP Pathway Activation Cholesterol_Reduction->SREBP_Activation LDLR_Upregulation LDL Receptor Upregulation SREBP_Activation->LDLR_Upregulation

Caption: Cellular consequences of squalene synthase inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cholesterol Synthesis in Macrophages

Objective: To determine the effect of this compound on cholesterol biosynthesis and sterol intermediate accumulation in cultured macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774, RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • M-CSF (for BMDM differentiation)

  • This compound (dissolved in DMSO)

  • [¹⁴C]-acetate or other suitable radiolabeled precursor

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) system for sterol analysis

Procedure:

  • Cell Culture: Plate macrophages at a suitable density in 6-well plates and allow them to adhere and proliferate. For BMDMs, differentiate bone marrow cells for 7 days in the presence of M-CSF.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Add the this compound-containing medium to the cells. Include a vehicle control (DMSO alone).

  • Radiolabeling: After a pre-incubation period with this compound (e.g., 2 hours), add [¹⁴C]-acetate to the culture medium and incubate for an additional 4-24 hours.

  • Lipid Extraction: Wash the cells with PBS and then extract the lipids using a suitable solvent system (e.g., hexane:isopropanol 3:2 v/v).

  • Sterol Analysis:

    • TLC: Separate the lipid extracts on a silica gel TLC plate using a solvent system appropriate for sterol separation. Visualize the radiolabeled sterols by autoradiography and quantify using densitometry.

    • GC-MS: For a more detailed analysis of sterol intermediates, derivatize the lipid extracts and analyze by GC-MS. This will allow for the quantification of cholesterol, desmosterol, lanosterol, and other precursors.

  • Data Analysis: Calculate the IC₅₀ value for cholesterol synthesis inhibition by this compound. Analyze the relative abundance of different sterol intermediates to understand the metabolic block.

Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Atherosclerosis

Objective: To assess the efficacy of this compound in reducing plasma cholesterol levels and atherosclerotic lesion development in a hyperlipidemic mouse model.

Materials:

  • Atherosclerosis-prone mice (e.g., ApoE⁻/⁻ or Ldlr⁻/⁻ mice)

  • Western-type high-fat diet

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Blood collection supplies

  • Tissue fixation and processing reagents (e.g., formalin, OCT compound)

  • Oil Red O staining solution

  • Microscope with image analysis software

Procedure:

  • Animal Model and Diet: Use male or female ApoE⁻/⁻ or Ldlr⁻/⁻ mice (8-12 weeks old). Feed the mice a Western-type diet for a designated period (e.g., 4-12 weeks) to induce hypercholesterolemia and atherosclerosis.

  • This compound Administration: Based on available data for this compound and related compounds, a starting dose of 50 mg/kg/day administered by oral gavage is recommended.[1] Prepare a suspension of this compound in the vehicle. Treat one group of mice with this compound and a control group with the vehicle alone for the duration of the study.

  • Plasma Lipid Analysis: Collect blood samples via tail vein or retro-orbital bleeding at baseline and at regular intervals during the study. Measure total cholesterol, LDL-C, HDL-C, and triglyceride levels using commercially available kits.

  • Atherosclerotic Lesion Analysis:

    • At the end of the treatment period, euthanize the mice and perfuse the vasculature with saline followed by formalin.

    • Dissect the aorta and heart.

    • En face analysis: Open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area as a percentage of the total aortic surface area.

    • Aortic root analysis: Embed the heart in OCT compound, cryosection the aortic root, stain with Oil Red O, and quantify the lesion area in the aortic sinuses.

  • Sterol Profile Analysis: At the end of the study, collect plasma and liver tissue for sterol analysis by GC-MS or LC-MS/MS to determine the levels of cholesterol and its precursors.

  • Data Analysis: Compare plasma lipid levels and atherosclerotic lesion size between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the intricacies of sterol biosynthesis and its impact on various disease states. Its high specificity for squalene synthase allows for targeted studies of the downstream effects of cholesterol depletion without the broader metabolic consequences seen with statins. The protocols outlined in this document provide a framework for utilizing this compound in both in vitro and in vivo settings to advance our understanding of sterol pathways and to explore novel therapeutic strategies for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Insolubility of Research Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "E5700" does not correspond to a publicly documented chemical compound. The following technical support guide provides general strategies and troubleshooting for researchers encountering solubility challenges with poorly water-soluble compounds in aqueous solutions. For the purposes of this guide, the insoluble compound will be referred to as "[Compound]".

This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My [Compound] is not dissolving in my aqueous buffer. What are the first steps I should take?

A1: Initially, confirm that the insolubility isn't due to experimental error. Verify the correct weighing of the compound and the correct preparation of the buffer. Ensure the pH of the buffer is accurate. Gentle heating and agitation (vortexing or sonication) can also be attempted as a first step. If the [Compound] remains insoluble, you will need to explore formulation strategies.

Q2: How does pH affect the solubility of my [Compound]?

A2: The solubility of ionizable compounds is significantly influenced by pH. For weakly acidic compounds, solubility increases as the pH becomes more basic (pH > pKa).[1] Conversely, for weakly basic compounds, solubility increases as the pH becomes more acidic (pH < pKa).[1] For neutral compounds, pH generally has a minimal effect on solubility. It is crucial to determine if your [Compound] has ionizable groups.

Q3: What are co-solvents and how can they help with solubility?

A3: Co-solvents are organic solvents that are miscible with water and are used in small quantities to increase the solubility of hydrophobic compounds.[2][3] Common co-solvents used in research settings include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[2] They work by reducing the polarity of the aqueous solvent system, which can better accommodate non-polar molecules.

Q4: When should I consider using a surfactant?

A4: Surfactants are beneficial when dealing with highly lipophilic compounds. They form micelles that can encapsulate the insoluble [Compound], allowing it to be dispersed in an aqueous solution. This is a common strategy in drug formulation. The choice of surfactant (anionic, cationic, non-ionic) will depend on the properties of your [Compound] and the requirements of your experiment.

Q5: Can particle size affect the dissolution rate?

A5: Yes, reducing the particle size of the [Compound] increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[4] Techniques like micronization can be employed to achieve smaller particle sizes. However, this does not change the intrinsic solubility of the compound.

Troubleshooting Guides

Problem 1: [Compound] precipitates out of solution after initial dissolution with a co-solvent.

Cause: This often occurs when a stock solution of the [Compound] in a pure co-solvent (like 100% DMSO) is diluted into an aqueous buffer. The drastic change in solvent polarity can cause the [Compound] to crash out of solution.

Solution:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the [Compound] in the aqueous buffer.

  • Optimize the co-solvent percentage: Determine the minimum percentage of co-solvent required to keep the [Compound] in solution at the desired final concentration. It is generally advisable to keep the co-solvent concentration as low as possible to minimize potential off-target effects in biological assays.

  • Use a step-wise dilution: Instead of a single large dilution, try diluting the stock solution in stages with intermediate co-solvent/buffer mixtures.

Problem 2: The pH of the solution changes after adding the [Compound].

Cause: If the [Compound] is acidic or basic, it can alter the pH of a poorly buffered solution upon dissolution.

Solution:

  • Use a stronger buffer: Ensure your aqueous solution is adequately buffered to resist pH changes. The buffering capacity should be sufficient to handle the addition of your [Compound].

  • Adjust the pH after addition: After dissolving the [Compound], re-measure the pH and adjust it back to the desired value using a dilute acid or base.

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of [Compound]

Objective: To determine the approximate solubility of [Compound] in a specific aqueous buffer.

Methodology:

  • Prepare a saturated solution by adding an excess of [Compound] to the aqueous buffer in a sealed vial.

  • Equilibrate the solution by rotating it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the solution at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of the [Compound] in the supernatant using a suitable analytical method (e.g., HPLC, LC-MS, or UV-Vis spectrophotometry).

  • The measured concentration represents the equilibrium solubility of the [Compound] under the tested conditions.

Protocol 2: Screening for Optimal Co-solvent Concentration

Objective: To identify the minimum concentration of a co-solvent required to dissolve [Compound] at a target concentration.

Methodology:

  • Prepare a high-concentration stock solution of [Compound] in 100% of the chosen co-solvent (e.g., DMSO).

  • Prepare a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10%).

  • Add a small, fixed volume of the [Compound] stock solution to each of the co-solvent/buffer mixtures to achieve the desired final concentration of [Compound].

  • Visually inspect each solution for precipitation immediately after addition and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • The lowest percentage of co-solvent that results in a clear, precipitate-free solution is the optimal concentration for this application.

Quantitative Data Summary

Parameter General Guideline/Observation Notes
pH Adjustment For a weakly acidic compound, solubility generally increases with increasing pH above its pKa. For a weakly basic compound, solubility typically increases with decreasing pH below its pKa.[1]The magnitude of the effect is compound-specific.
Common Co-solvents DMSO, Ethanol, Propylene Glycol, PEG 400.[2]The final concentration in biological assays should ideally be kept low (e.g., <1% for DMSO) to avoid solvent-induced artifacts.
Temperature Solubility of most solid compounds in liquids increases with temperature.Be cautious, as elevated temperatures can degrade some compounds.

Diagrams

Solubility_Troubleshooting_Workflow start [Compound] Insoluble in Aqueous Buffer check_basics Verify Weighing, Buffer Prep, & pH start->check_basics agitate_heat Apply Gentle Agitation (Vortex, Sonicate) & Heat check_basics->agitate_heat still_insoluble Still Insoluble? agitate_heat->still_insoluble soluble Soluble (Proceed with Experiment) still_insoluble->soluble No formulation_strategy Initiate Formulation Strategy still_insoluble->formulation_strategy Yes is_ionizable Is [Compound] Ionizable? formulation_strategy->is_ionizable adjust_ph Adjust pH is_ionizable->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) is_ionizable->use_cosolvent No/Ineffective reassess Reassess Solubility adjust_ph->reassess use_cosolvent->reassess other_methods Consider Other Methods (Surfactants, Cyclodextrins) other_methods->reassess reassess->soluble reassess->other_methods Still Insoluble

Caption: A workflow for troubleshooting the insolubility of a research compound.

Co_Solvent_Optimization_Logic cluster_prep Preparation cluster_test Testing cluster_decision Decision stock Prepare High-Concentration Stock in 100% Co-solvent add_stock Add Stock to Each Buffer to Target Concentration stock->add_stock buffers Prepare Aqueous Buffers with Varying % Co-solvent buffers->add_stock observe Observe for Precipitation add_stock->observe is_clear Is Solution Clear? observe->is_clear is_clear->add_stock No, Increase % Co-solvent lowest_percent Identify Lowest % Co-solvent with No Precipitation is_clear->lowest_percent Yes

Caption: Logical flow for optimizing co-solvent concentration.

References

Optimizing E5700 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing E5700 in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the optimization of this compound concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad range of concentrations, typically from 1 nM to 100 µM, is recommended to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). The choice of concentrations should be based on any existing in vivo data, where in vitro concentrations may need to be significantly higher than plasma concentrations to elicit a similar biological effect.[1][2]

Q2: How long should I incubate my cells with this compound?

A2: The incubation time is dependent on the specific biological question and the cell type. Short-term exposures (e.g., 30 minutes to a few hours) may be sufficient to observe effects on signaling pathways, while longer-term exposures (24 to 72 hours or more) are typically required for assessing effects on cell viability and proliferation.[3] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.

Q3: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the issue?

A3: High cytotoxicity at low concentrations can be due to several factors:

  • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to the effects of this compound.

  • Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your cells at the final concentration used. It is crucial to include a vehicle control (medium with the same concentration of solvent) in your experiments.

  • Incorrect Concentration: Double-check all calculations and dilutions to ensure the final concentration of this compound is accurate.

Q4: I am not observing any significant effect of this compound on my cells. What should I do?

A4: If you are not observing the expected effect, consider the following:

  • Concentration Range: You may need to test higher concentrations of this compound. Some compounds require higher concentrations in vitro to be effective.[1]

  • Incubation Time: The incubation time may be too short for the desired effect to manifest. Try a longer time course.

  • Cell Line Resistance: The target pathway of this compound may not be active or critical for survival in your chosen cell line. Consider using a positive control cell line known to be sensitive to this compound or similar inhibitors.

  • Compound Activity: Verify the activity of your this compound stock.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension by gently mixing before seeding each well.[4]
Edge effects in the plateAvoid using the outermost wells of the plate for treatment, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Unexpected cell morphology Contamination (e.g., mycoplasma)Regularly test your cell cultures for mycoplasma contamination.
Compound-induced morphological changesSome compounds can induce changes in cell shape.[5] Document these changes and correlate them with other experimental readouts.
Difficulty in generating a stable this compound-resistant cell line Inappropriate selection antibiotic concentrationPerform a kill curve to determine the optimal concentration of the selection antibiotic for your specific cell line.[6]
Low transfection efficiencyOptimize your transfection protocol to ensure efficient delivery of the resistance gene.

Experimental Protocols

Determining the Optimal this compound Concentration using an MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[7]

Materials:

  • Target cells in culture

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

This compound Experimental Workflow

E5700_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution C Dose-Response Treatment A->C B Culture and Seed Cells B->C D Time-Course Treatment B->D E Cell Viability Assay (e.g., MTT) C->E F Signaling Pathway Analysis (e.g., Western Blot) D->F G Determine IC50/EC50 E->G H Identify Optimal Concentration & Time F->H G->H

Caption: Workflow for optimizing this compound concentration.

Hypothetical Signaling Pathway of this compound (PI3K/AKT/mTOR inhibitor)

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound as a hypothetical inhibitor of the PI3K/AKT/mTOR pathway.

References

E5700 degradation and stability issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E5700. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a quinuclidine-based, orally active inhibitor of the enzyme squalene synthase (SQS).[1][2] SQS is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis. By inhibiting SQS, this compound blocks the production of squalene and downstream sterols, such as cholesterol.

Q2: What are the primary in vitro applications of this compound?

This compound is primarily used in vitro to study the effects of inhibiting cholesterol biosynthesis. It has been investigated for its potential as a cholesterol-lowering agent and as an antiparasitic and antifungal agent.[1][2] For example, it has shown potent activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, and the fungus Candida tropicalis.[1][2]

Q3: What are the reported in vitro inhibitory concentrations for this compound?

The inhibitory concentrations of this compound can vary depending on the cell type and experimental conditions. Below is a summary of reported values:

Organism/Cell TypeAssay TypeInhibitory ConcentrationReference
Trypanosoma cruzi (epimastigotes)Antiproliferative~10 nM (IC50)[1]
Trypanosoma cruzi (amastigotes)Antiproliferative0.4 - 1.6 nM (IC50)[1]
Candida tropicalis (ATCC 28707)AntifungalIC50 values determined against multidrug-resistant strain[2]

Q4: How should I prepare and store this compound for in vitro use?

For in vitro experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare high-concentration stock solutions to minimize the final concentration of the solvent in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Troubleshooting Guide

This guide addresses potential issues that may arise during in vitro experiments with this compound.

IssuePossible CauseRecommended Solution
Inconsistent or no observable effect of this compound Compound Degradation: this compound may be unstable in the cell culture medium over long incubation periods.- Prepare fresh this compound solutions for each experiment.- Minimize the time the compound is in the incubator by refreshing the medium with freshly diluted this compound at regular intervals for long-term assays.- Test the bioactivity of your this compound stock on a sensitive positive control cell line.
Incorrect Concentration: The concentration of this compound may be too low to elicit a response in the specific cell type being used.- Perform a dose-response experiment to determine the optimal concentration range for your cell line.- Consult the literature for effective concentrations in similar models.
Cell Density: High cell density can reduce the effective concentration of the compound per cell.- Optimize cell seeding density to ensure consistent results.- Maintain a consistent cell density across all experiments.
High variability between replicate wells Uneven Cell Seeding: Inconsistent number of cells seeded per well.- Ensure thorough mixing of the cell suspension before and during seeding.- Use calibrated pipettes and proper pipetting technique.
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.- Avoid using the outer wells of the microplate for experiments.- Fill the outer wells with sterile PBS or medium to maintain humidity.
Unexpected cytotoxicity Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.- Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% v/v).- Include a solvent control in your experiments to assess its effect.
Off-target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.- Use the lowest effective concentration of this compound determined from your dose-response curve.- Investigate potential off-target effects by consulting literature or performing additional experiments.

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay with this compound

This protocol provides a general workflow for assessing the effect of this compound on the viability of a mammalian cell line using a commercially available viability reagent.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Count cells using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well microplate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment:

    • Equilibrate the cell viability reagent (e.g., resazurin-based or ATP-based) to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time.

    • Measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl pyrophosphate (FPP) Mevalonate->FPP ...multiple steps... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... This compound This compound This compound->FPP Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding in 96-well Plate Start->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation ViabilityAssay Cell Viability Assay Incubation->ViabilityAssay DataAcquisition Data Acquisition (Plate Reader) ViabilityAssay->DataAcquisition Analysis Data Analysis (IC50 Calculation) DataAcquisition->Analysis End End: Results Analysis->End

References

Overcoming E5700 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential off-target effects of E5700 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a potent ATP-competitive inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a crucial role in mitotic progression. However, in vitro and cell-based assays have demonstrated that this compound also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), which are receptor tyrosine kinases involved in angiogenesis and cell growth.

Q2: What are the potential phenotypic consequences of this compound's off-target activities?

Off-target inhibition of VEGFR2 and PDGFRβ can lead to confounding experimental results. These may include:

  • Anti-angiogenic effects: Inhibition of VEGFR2 can disrupt blood vessel formation, which may be misinterpreted as a direct anti-tumor effect in cancer models.

  • Altered cell proliferation and migration: PDGFRβ inhibition can affect fibroblast proliferation and migration, which could impact wound healing or tumor microenvironment studies.

  • Unexpected cytotoxicity: Combined inhibition of AURKA, VEGFR2, and PDGFRβ may lead to synergistic cytotoxic effects in certain cell types that are not solely attributable to AURKA inhibition.

Q3: How can I confirm that my observed phenotype is due to on-target AURKA inhibition?

Several strategies can be employed to validate that the observed effects are due to AURKA inhibition:

  • Use a structurally unrelated AURKA inhibitor: Comparing the phenotype induced by this compound with that of another AURKA inhibitor with a different chemical scaffold can help distinguish on-target from off-target effects.

  • Perform rescue experiments: Overexpression of a drug-resistant AURKA mutant should rescue the on-target phenotype but not the off-target effects.

Q4: At what concentration should I use this compound to minimize off-target effects?

It is recommended to perform a dose-response experiment in your specific cell line or model system to determine the lowest effective concentration that inhibits AURKA without significantly affecting VEGFR2 and PDGFRβ. As a starting point, refer to the IC50 values in the data table below. Concentrations at or below the IC50 for AURKA are less likely to cause significant off-target inhibition.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected anti-proliferative effects at low this compound concentrations in endothelial cells. Off-target inhibition of VEGFR2, which is critical for endothelial cell survival and proliferation.1. Perform a Western blot to check the phosphorylation status of AURKA and VEGFR2 at the effective this compound concentration. 2. Use a more selective AURKA inhibitor as a control. 3. Conduct a rescue experiment by adding VEGF to the culture medium to see if it reverses the anti-proliferative effect.
Observed phenotype does not match published data for AURKA inhibition. 1. Off-target effects are dominating the phenotype in your specific model system. 2. Cell line-specific differences in kinase expression levels.1. Perform a kinome profiling assay to identify the full spectrum of this compound targets in your experimental system. 2. Validate key off-targets with functional assays (e.g., cell-based phosphorylation assays).
Inconsistent results between different experimental batches. 1. Variability in this compound stock solution concentration or stability. 2. Changes in cell culture conditions that may affect kinase activity or inhibitor sensitivity.1. Prepare fresh this compound stock solutions regularly and store them appropriately. 2. Standardize cell culture protocols, including passage number and serum concentration.
Difficulty in interpreting data from in vivo studies. The complex interplay of on-target and off-target effects in a whole organism.1. Include control groups treated with a selective VEGFR2/PDGFRβ inhibitor to dissect the contribution of off-target effects. 2. Analyze relevant biomarkers for both on-target (e.g., phospho-Histone H3) and off-target (e.g., phospho-VEGFR2) activity in tumor and normal tissues.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Assay Type
AURKA 15 Biochemical (Lanthanide-based)
VEGFR2250Biochemical (Lanthanide-based)
PDGFRβ400Biochemical (Lanthanide-based)
AURKB800Biochemical (Lanthanide-based)
ABL1>10,000Biochemical (Lanthanide-based)

Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target and Off-Target Inhibition

This protocol describes how to assess the phosphorylation status of AURKA, VEGFR2, and their respective downstream targets in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HCT116 for AURKA, HUVEC for VEGFR2)

  • This compound

  • Complete cell culture medium

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AURKA (Thr288), anti-AURKA, anti-phospho-VEGFR2 (Tyr1175), anti-VEGFR2, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 250, 1000 nM) for the desired time (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Protocol 2: Phenotypic Rescue with a Drug-Resistant Mutant

This protocol describes how to perform a rescue experiment to confirm on-target activity using a drug-resistant AURKA mutant.

Materials:

  • Cell line of interest

  • Expression vectors for wild-type AURKA and a drug-resistant AURKA mutant (e.g., a gatekeeper mutant)

  • Transfection reagent

  • This compound

  • Assay reagents for measuring the phenotype of interest (e.g., cell viability assay kit, apoptosis assay kit)

Procedure:

  • Transfect cells with either the wild-type AURKA vector, the drug-resistant AURKA mutant vector, or an empty vector control.

  • Allow 24-48 hours for protein expression.

  • Treat the transfected cells with this compound at a concentration that elicits the phenotype of interest.

  • Incubate for the desired duration.

  • Measure the phenotype using the appropriate assay.

  • Expected Outcome: Cells expressing the drug-resistant AURKA mutant should be resistant to the phenotypic effects of this compound, while cells expressing wild-type AURKA or the empty vector will show the expected phenotype. This confirms that the observed effect is due to on-target inhibition of AURKA.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PDGFRb PDGFRβ PI3K PI3K PDGFRb->PI3K PLCg->PI3K AKT AKT PI3K->AKT Mitosis Mitotic Progression AKT->Mitosis AURKA Aurora Kinase A PLK1 PLK1 AURKA->PLK1 HistoneH3 Histone H3 AURKA->HistoneH3 PLK1->Mitosis HistoneH3->Mitosis VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb This compound This compound This compound->VEGFR2 This compound->PDGFRb This compound->AURKA

Caption: this compound on-target and off-target signaling pathways.

Experimental_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion A Unexpected Phenotype Observed with this compound B1 On-Target Effect A->B1 B2 Off-Target Effect A->B2 C1 Rescue with Drug-Resistant AURKA Mutant B1->C1 C2 Compare with Structurally Unrelated AURKAi B1->C2 C3 Kinome Profiling B2->C3 C4 Phospho-protein Analysis (Western Blot) B2->C4 D1 Phenotype is On-Target C1->D1 C2->D1 D2 Phenotype is Off-Target C3->D2 C4->D2 D3 Phenotype is a Combination D1->D3 D2->D3

E5700 cytotoxicity assessment in host cells

Author: BenchChem Technical Support Team. Date: November 2025

E5700 Technical Support Center

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in assessing the cytotoxicity of this compound in host cells. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation examples to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting this pathway, this compound is hypothesized to induce apoptosis in rapidly dividing cells, making it a candidate for anti-cancer therapies. However, this can also lead to cytotoxicity in non-target host cells.

Q2: Which basic cytotoxicity assays are recommended for an initial assessment of this compound?

A2: For a primary assessment, we recommend a metabolic activity assay, such as the MTT assay, to determine the IC50 value of this compound. This should be complemented with a membrane integrity assay, like the LDH release assay, to distinguish between cytostatic and cytotoxic effects.

Q3: My IC50 values for this compound vary significantly between experiments. What could be the cause?

A3: Variability in IC50 values can stem from several factors:

  • Cell Density: Ensure you are seeding cells at a consistent density across all experiments.

  • Compound Stability: this compound is sensitive to light and temperature. Prepare fresh dilutions for each experiment from a frozen stock.

  • Reagent Quality: Use high-quality, fresh reagents, especially the MTT reagent and cell culture media.

  • Incubation Time: Adhere strictly to the recommended incubation times for both drug treatment and assay development.

Q4: I am observing high background noise in my LDH assay. How can I reduce it?

A4: High background in an LDH assay is often due to excessive cell death in the negative control wells. This can be minimized by:

  • Gentle Cell Handling: Avoid vigorous pipetting or centrifugation that can damage cell membranes.

  • Optimizing Seeding Density: Over-confluent or under-confluent cells can lead to spontaneous cell death.

  • Checking Media Components: Ensure the serum and other media components are not a source of LDH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No dose-dependent cytotoxicity observed with this compound. 1. this compound degradation. 2. Incorrect concentration calculations. 3. Cell line is resistant to this compound.1. Prepare fresh this compound dilutions for each experiment. 2. Double-check all dilution calculations. 3. Test this compound on a known sensitive cell line as a positive control.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Incomplete formazan crystal dissolution (MTT assay).1. Ensure the cell suspension is homogenous before seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Ensure complete solubilization of formazan crystals by gentle mixing and incubation.
Unexpected morphological changes in control cells. 1. Contamination (mycoplasma, bacteria, or yeast). 2. Issues with cell culture medium or supplements.1. Regularly test for mycoplasma contamination. 2. Use fresh, pre-tested batches of media and serum.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Host Cell Lines after 48h Treatment

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer12.5
A549Human Lung Carcinoma25.8
MCF7Human Breast Cancer18.2
HEK293Human Embryonic Kidney> 100

Table 2: Percentage of Apoptotic Cells (Annexin V positive) after 24h Treatment with this compound

Cell LineThis compound Concentration (µM)% Apoptotic Cells
HeLa0 (Control)3.5%
HeLa1028.7%
HeLa2562.1%
HEK293255.2%

Visualizations

E5700_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival & Proliferation mTOR->Survival This compound This compound This compound->PI3K

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment start Start: Seed Host Cells in 96-well Plate treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate for 24h, 48h, 72h treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh analyze Data Analysis: Calculate IC50 & % Cytotoxicity mtt->analyze ldh->analyze end End: Report Results analyze->end

Caption: Experimental workflow for this compound cytotoxicity assessment.

Troubleshooting_Logic issue Issue: High Variability in Replicates cause1 Inconsistent Cell Seeding? issue->cause1 cause2 Plate Edge Effects? issue->cause2 cause3 Incomplete Reagent Mixing? issue->cause3 solution1 Solution: Ensure Homogenous Cell Suspension cause1->solution1 solution2 Solution: Avoid Outer Wells or Fill with PBS cause2->solution2 solution3 Solution: Ensure Proper Mixing and Incubation cause3->solution3

Caption: Troubleshooting logic for high replicate variability.

Interpreting unexpected results with E5700 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E5700, a potent and selective tyrosine kinase inhibitor targeting the HER2 receptor. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets the intracellular tyrosine kinase domain of the Human Epidermal Growth Factor Receptor 2 (HER2). By binding to the ATP-binding site of the HER2 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/MAPK pathways, which are crucial for cell proliferation and survival in HER2-overexpressing cancers.[1][2]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is designed for optimal efficacy in cancer cell lines with HER2 gene amplification and protein overexpression. Examples include, but are not limited to, SK-BR-3, BT-474, and HCC1954 breast cancer cell lines, as well as NCI-N87 gastric cancer cells. Efficacy is generally correlated with the level of HER2 expression.

Q3: What are the common off-target effects observed with HER2 tyrosine kinase inhibitors?

A3: While this compound is designed for high selectivity, off-target effects can occur. Some tyrosine kinase inhibitors have been reported to affect other kinases with structural similarities to HER2.[3][4][5] Common off-target effects can include inhibition of EGFR (HER1), which may lead to skin rash and diarrhea.[6][7] Kinase profiling is recommended to fully characterize the selectivity of this compound in your specific experimental system.

Q4: What are the known mechanisms of resistance to HER2 inhibitors like this compound?

A4: Resistance to HER2-targeted therapies can develop through various mechanisms. These include mutations in the HER2 kinase domain that prevent drug binding, upregulation of alternative signaling pathways (e.g., MET or IGF-1R), and activation of downstream signaling components like PI3K or Akt through mutations (e.g., PIK3CA mutations).[1][8]

Troubleshooting Unexpected Results

This section addresses specific unexpected outcomes you may encounter during your experiments with this compound and provides guidance on how to interpret and troubleshoot these results.

Scenario 1: Reduced than Expected Potency (High IC50 Value) in a HER2-Positive Cell Line

Question: I am using this compound on a HER2-overexpressing cell line (e.g., SK-BR-3), but the IC50 value from my cell viability assay is significantly higher than expected. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Cell Line Integrity and Passage Number:

    • Explanation: High passage numbers can lead to genetic drift and altered phenotypes, potentially reducing HER2 expression or activating alternative survival pathways.

    • Action: Use low-passage, authenticated cells for your experiments. Periodically verify HER2 expression levels via Western blot or flow cytometry.

  • Drug Stability and Storage:

    • Explanation: this compound, like many small molecules, can degrade if not stored properly.

    • Action: Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions regularly.

  • Assay Conditions:

    • Explanation: The specifics of the cell viability assay can influence the outcome. High seeding density can lead to nutrient depletion and cell stress, masking the drug's effect. The type of assay (e.g., MTT vs. CellTiter-Glo) can also yield different results.

    • Action: Optimize cell seeding density. Ensure that the incubation time with this compound is appropriate to induce a response.

  • Underlying Resistance Mechanisms:

    • Explanation: The cell line may have intrinsic resistance mechanisms, such as a PIK3CA mutation, which renders it less dependent on the HER2 signaling pathway.[1]

    • Action: Sequence the cell line for common resistance-conferring mutations (e.g., in PIK3CA). Analyze the activation status of downstream signaling proteins (e.g., p-Akt, p-ERK) via Western blot to see if these pathways remain active in the presence of this compound.

Scenario 2: Incomplete Inhibition of HER2 Phosphorylation

Question: My Western blot shows that even at high concentrations of this compound, there is still a residual band for phosphorylated HER2 (p-HER2). Why isn't the inhibition complete?

Possible Causes and Troubleshooting Steps:

  • Experimental Technique:

    • Explanation: The process of cell lysis and protein extraction can be critical for preserving phosphorylation states. Inadequate inhibition of phosphatases during lysis can lead to dephosphorylation of your target, while incomplete lysis can result in an underestimation of total protein.

    • Action: Ensure that your lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors.[9][10] Keep samples on ice at all times.

  • Antibody Specificity:

    • Explanation: The phospho-specific antibody may have some cross-reactivity with non-phosphorylated HER2 or other proteins.

    • Action: Run a control where the cell lysate is treated with a phosphatase before running the Western blot. The signal should disappear if the antibody is specific to the phosphorylated form.[11]

  • Dynamic Phosphorylation:

    • Explanation: The phosphorylation of HER2 is a dynamic process. The timing of cell lysis after treatment is crucial.

    • Action: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of HER2 phosphorylation.

  • HER2 Heterodimerization:

    • Explanation: HER2 can form heterodimers with other HER family members, such as HER3.[2] While this compound inhibits HER2 kinase activity, the partner receptor might still be partially active or recruit other signaling molecules.

    • Action: Investigate the phosphorylation status of other HER family members (e.g., HER3) and downstream signaling molecules to get a more complete picture of the signaling network.

Scenario 3: Paradoxical Activation of a Signaling Pathway

Question: After treating my cells with this compound, I see a decrease in p-HER2 and p-Akt as expected, but I also observe an increase in the phosphorylation of ERK (p-ERK). What could explain this paradoxical effect?

Possible Causes and Troubleshooting Steps:

  • Feedback Loop Activation:

    • Explanation: Inhibition of one signaling pathway can sometimes lead to the compensatory activation of another through the release of negative feedback loops. For instance, inhibition of the PI3K/Akt pathway can sometimes lead to an upregulation of the MAPK/ERK pathway.[4]

    • Action: This is a known phenomenon with some kinase inhibitors.[3] To confirm this, you could use a combination treatment of this compound with a MEK inhibitor (which targets the ERK pathway) and observe if this leads to a more potent cytotoxic effect.

  • Off-Target Effects:

    • Explanation: this compound might have an off-target activating effect on an upstream component of the MAPK pathway.

    • Action: Perform a kinase profiling assay to identify potential off-target kinases that might be activated by this compound.

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeHER2 StatusThis compound IC50 (nM)
SK-BR-3BreastOverexpressed15
BT-474BreastOverexpressed25
NCI-N87GastricOverexpressed50
MCF-7BreastLow>10,000
MDA-MB-231BreastNegative>10,000

Table 2: Effect of this compound on Protein Phosphorylation in SK-BR-3 Cells

Treatmentp-HER2 (Tyr1248)HER2 (Total)p-Akt (Ser473)Akt (Total)p-ERK1/2 (Thr202/Tyr204)ERK1/2 (Total)
Vehicle Control+++++++++++++++++++
This compound (100 nM)+++++++++++++++

(Note: '+' indicates relative band intensity from Western blot analysis)

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • 96-well cell culture plates

    • Cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[13]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Phosphorylated Proteins

This protocol is used to assess the effect of this compound on the phosphorylation status of HER2 and downstream signaling proteins.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9][10]

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% BSA in TBST)[15][16]

    • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle for the specified time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

    • For quantitative analysis, strip the membrane and re-probe for total protein or a loading control (e.g., GAPDH).

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibits

Caption: The HER2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., High IC50) Check_Drug Verify this compound Stability & Concentration Start->Check_Drug Check_Cells Check Cell Line (Passage, HER2 Status) Start->Check_Cells Check_Assay Review Experimental Protocol Start->Check_Assay Hypothesize Formulate Hypothesis (e.g., Resistance) Check_Drug->Hypothesize Check_Cells->Hypothesize Check_Assay->Hypothesize Test_Hypothesis Perform Follow-up Experiments (e.g., Western Blot for p-Akt) Hypothesize->Test_Hypothesis Analyze Analyze New Data Test_Hypothesis->Analyze Conclusion Draw Conclusion Analyze->Conclusion

Caption: A workflow for troubleshooting unexpected experimental results.

Logical_Relationships cluster_observed Observed Effect cluster_potential Potential Causes cluster_action Experimental Action Paradoxical_ERK Paradoxical p-ERK Activation Feedback Feedback Loop Activation Feedback->Paradoxical_ERK Leads to Combo_Tx Combine this compound with MEK Inhibitor Feedback->Combo_Tx Investigated by Off_Target Off-Target Kinase Activation Off_Target->Paradoxical_ERK Leads to Kinase_Profile Perform Kinase Profiling Assay Off_Target->Kinase_Profile Investigated by

Caption: Logical relationships between an unexpected result and potential causes.

References

Technical Support Center: E5700 and Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research on specific mechanisms of resistance to the squalene synthase inhibitor E5700 in Trypanosoma cruzi is an emerging field. The following information is based on the known mechanism of action of this compound, established principles of drug resistance in kinetoplastids, and analogous mechanisms observed in other organisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against Trypanosoma cruzi?

A1: this compound is a potent inhibitor of squalene synthase (SQS). SQS is a critical enzyme in the ergosterol biosynthesis pathway in T. cruzi. By inhibiting this enzyme, this compound prevents the synthesis of essential sterols required for the parasite's membrane integrity and survival, leading to cell death.

Q2: Has resistance to this compound been reported in T. cruzi?

A2: Currently, there is a lack of published literature specifically detailing clinically or experimentally derived this compound-resistant Trypanosoma cruzi strains. However, based on common drug resistance paradigms, it is plausible that resistance could develop.

Q3: What are the potential or hypothesized mechanisms of resistance to this compound in T. cruzi?

A3: Based on resistance mechanisms observed for other drugs in T. cruzi and for SQS inhibitors in other organisms like fungi, potential resistance mechanisms to this compound could include:

  • Target Modification: Point mutations in the gene encoding squalene synthase could alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Target Overexpression/Gene Amplification: An increase in the expression level of squalene synthase, potentially through amplification of its gene, would require higher concentrations of this compound to achieve the same level of inhibition.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps could actively remove this compound from the parasite, lowering its intracellular concentration.

  • Metabolic Bypass or Pathway Upregulation: The parasite might upregulate earlier steps in the mevalonate pathway to produce more substrate for squalene synthase, or potentially develop mechanisms to scavenge sterols from the host, thereby bypassing the need for de novo synthesis.

Q4: How does this compound gain entry into the T. cruzi cell?

A4: The precise transport mechanism for this compound into T. cruzi has not been fully elucidated. However, like many small molecules, it is likely to enter via passive diffusion or through the action of parasite membrane transporters. Alterations to these transporters could be a contributing factor to reduced drug uptake.

Troubleshooting Guides

Issue 1: Gradual increase in the IC50 of this compound in continuous T. cruzi cultures.

Potential Cause Troubleshooting/Investigation Steps
Selection of a resistant subpopulation. 1. Clone the parasite line by limiting dilution to isolate individual clones and determine their respective this compound susceptibility. 2. Sequence the squalene synthase gene from the parental and tolerant lines to check for mutations. 3. Perform qRT-PCR to quantify the mRNA expression level of the squalene synthase gene.
Increased drug efflux. 1. Conduct a rhodamine 123 or calcein-AM efflux assay to assess the general activity of ABC transporters. 2. Use known ABC transporter inhibitors (e.g., verapamil) in combination with this compound to see if sensitivity is restored. 3. Perform transcriptomic or proteomic analysis to identify upregulated transporter proteins.
Culture media composition. 1. Ensure consistency in media batches. High lipid content in some serum batches could potentially allow parasites to scavenge host sterols, reducing dependency on their own synthesis pathway. 2. Culture parasites in a defined or delipidated medium to assess the impact on this compound susceptibility.

Issue 2: this compound shows reduced efficacy in an in vivo model compared to in vitro results.

Potential Cause Troubleshooting/Investigation Steps
Pharmacokinetic/Pharmacodynamic (PK/PD) issues. 1. Verify the oral bioavailability and plasma concentration of this compound in the animal model. 2. Ensure the dosing regimen is sufficient to maintain a therapeutic concentration of the drug.
Host metabolism of the drug. The host may metabolize this compound into a less active form. This would require specific metabolomics studies to investigate.
Parasite sequestration in tissues. The parasite may reside in tissues where this compound does not penetrate effectively. This can be investigated through tissue distribution studies of the compound.

Data Presentation

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi Squalene Synthase (SQS)

Enzyme FormIC50 (nM)Ki (nM)Inhibition Type
Glycosomal SQS~1.0-2.0~0.5-1.0Noncompetitive
Microsomal SQS~1.0-2.0~0.5-1.0Noncompetitive

This data is compiled from published in vitro enzyme assays. Actual values can vary based on experimental conditions.

Table 2: Hypothetical Comparison of Susceptible vs. Resistant T. cruzi Clones

ParameterSusceptible Clone (WT)Resistant Clone (Hypothetical)
This compound IC50 (nM)1.545.0
Squalene Synthase Gene Expression (Fold Change)110
Squalene Synthase SequenceWild-typeMutation at codon XXX
Rhodamine 123 Efflux (Relative Fluorescence)100250

This table presents hypothetical data to illustrate potential characteristics of a resistant phenotype.

Experimental Protocols

Protocol 1: Sequencing of the T. cruzi Squalene Synthase Gene

  • Genomic DNA Extraction: Extract high-quality genomic DNA from approximately 1x10⁸ epimastigotes of both the susceptible (parental) and potentially resistant T. cruzi lines using a commercial DNA extraction kit.

  • Primer Design: Design PCR primers to amplify the entire coding sequence of the squalene synthase gene. It may be necessary to amplify the gene in several overlapping fragments.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the gene fragments.

  • Gel Electrophoresis and Purification: Run the PCR products on an agarose gel to verify the size of the amplicons. Excise the bands and purify the DNA using a gel extraction kit.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Be sure to sequence both the forward and reverse strands.

  • Sequence Analysis: Align the sequences from the susceptible and resistant lines using software like Clustal Omega or MEGA to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Protocol 2: Quantification of Squalene Synthase Gene Expression by qRT-PCR

  • RNA Extraction: Extract total RNA from mid-log phase epimastigotes of both susceptible and resistant lines using a TRIzol-based method or a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design qRT-PCR primers that amplify a 100-150 bp fragment of the squalene synthase gene. Also, design primers for a reference gene (e.g., GAPDH) for normalization.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the cDNA template, and the designed primers. Run the reaction on a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of the squalene synthase gene in the resistant line compared to the susceptible line using the ΔΔCt method, after normalizing to the reference gene.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_sterol Sterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate FPP FPP Mevalonate->FPP Multiple Steps SQS Squalene Synthase (Target of this compound) FPP->SQS Squalene Squalene SQS->Squalene Ergosterol Ergosterol Squalene->Ergosterol Multiple Steps This compound This compound This compound->SQS Inhibition

Caption: Ergosterol biosynthesis pathway in T. cruzi highlighting the inhibitory action of this compound.

Resistance_Workflow cluster_characterization Characterization of Resistant Clones start Start with wild-type T. cruzi population culture Culture with sub-lethal concentration of this compound start->culture stepwise Gradually increase this compound concentration over several passages culture->stepwise selection Selection of tolerant parasite population stepwise->selection cloning Isolate single clones by limiting dilution selection->cloning phenotype Phenotypic Characterization (IC50 determination) cloning->phenotype genotype Genotypic/Molecular Characterization phenotype->genotype sqs_seq SQS Gene Sequencing genotype->sqs_seq sqs_exp SQS Gene Expression (qRT-PCR) genotype->sqs_exp efflux Drug Efflux Assays genotype->efflux

Caption: Experimental workflow for selecting and characterizing this compound-resistant T. cruzi.

Resistance_Mechanisms cluster_cell Trypanosoma cruzi cluster_mechanisms Potential Resistance Mechanisms E5700_ext This compound (extracellular) E5700_int This compound (intracellular) E5700_ext->E5700_int Entry E5700_int->E5700_ext Efflux SQS Squalene Synthase (SQS) E5700_int->SQS Inhibition FPP Farnesyl Pyrophosphate (FPP) Squalene Squalene FPP->Squalene Catalyzed by SQS mech1 1. Target Modification: Mutation in SQS reduces This compound binding. mech2 2. Target Overexpression: Increased SQS levels due to gene amplification. mech3 3. Drug Efflux: ABC transporters pump This compound out of the cell.

Caption: Hypothesized molecular mechanisms of this compound resistance in Trypanosoma cruzi.

Validation & Comparative

A Comparative Analysis of Squalene Synthase Inhibitors E5700 and ER-119884 for the Treatment of Chagas' Disease

Author: BenchChem Technical Support Team. Date: November 2025

Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern in Latin America.[1] The parasite's reliance on a unique sterol biosynthesis pathway for survival presents a promising target for therapeutic intervention.[2][3] Unlike humans who utilize cholesterol, T. cruzi synthesizes specific sterols like ergosterol for its cell membrane.[2] A key enzyme in this pathway, squalene synthase (SQS), catalyzes the first committed step in sterol biosynthesis and has been identified as a viable drug target.[1][2] This guide provides a detailed comparison of two quinuclidine-based SQS inhibitors, E5700 and ER-119884, which were initially developed as cholesterol-lowering agents in humans and have shown potent activity against T. cruzi.[1][4]

Mechanism of Action: Targeting Sterol Biosynthesis

Both this compound and ER-119884 function by inhibiting the T. cruzi squalene synthase (TcSQS) enzyme. This inhibition disrupts the parasite's ability to produce essential endogenous sterols, which are crucial for its membrane integrity and, consequently, its survival.[1] This targeted approach offers the potential for selective toxicity against the parasite with minimal effects on host cells.[1]

Sterol_Biosynthesis_Pathway cluster_SQS Squalene Synthase (SQS) cluster_inhibitors Inhibitors FPP Farnesyl Diphosphate PSPP Presqualene Diphosphate FPP->PSPP First half-reaction Ergosterol Ergosterol & other sterols Squalene Squalene PSPP->Squalene Second half-reaction Squalene->Ergosterol Multiple steps This compound This compound This compound->PSPP Inhibit ER119884 ER119884 ER119884->PSPP Inhibit

Figure 1: Sterol biosynthesis pathway in T. cruzi and the point of inhibition by this compound and ER-119884.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of this compound and ER-119884 against Trypanosoma cruzi.

Table 1: In Vitro Activity against T. cruzi

CompoundTargetInhibition Constant (Ki)IC50 (Epimastigotes)IC50 (Amastigotes)
This compound T. cruzi SQSLow nM to sub-nM range~10 nM0.4 - 1.6 nM
ER-119884 T. cruzi SQSLow nM to sub-nM range~10 nM0.4 - 1.6 nM

Data sourced from Urbina et al. (2004).[1]

Table 2: In Vivo Efficacy in a Murine Model of Acute Chagas' Disease

CompoundDosageEffect on ParasitemiaSurvival Rate
This compound 50 mg/kg/day for 30 daysComplete arrestFull protection against death
ER-119884 50 mg/kg/day for 30 daysPartial suppressionPartial protection
Nifurtimox (control) 50 mg/kg/dayComparable to this compoundComparable to this compound

Data sourced from Urbina et al. (2004) and subsequent studies.[1][5][6]

Additionally, this compound has been shown to act synergistically with the azole drug posaconazole, suggesting potential for combination therapy.[7][8]

Experimental Protocols

The inhibitory activity of this compound and ER-119884 against T. cruzi squalene synthase was determined using a cell-free assay with a recombinant form of the enzyme. The assay measures the conversion of a radiolabeled substrate, farnesyl diphosphate (FPP), to squalene.

  • Enzyme Preparation: Recombinant T. cruzi SQS was expressed and purified from E. coli.

  • Assay Mixture: The reaction mixture contained the purified enzyme, [1-³H]FPP, and necessary cofactors in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound or ER-119884 were added to the assay mixture.

  • Incubation: The reaction was incubated at 37°C to allow for the enzymatic conversion.

  • Extraction and Quantification: The product, [³H]squalene, was extracted using organic solvents and quantified by scintillation counting.

  • Data Analysis: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) was calculated, and from this, the inhibition constant (Ki) was determined.

The efficacy of the compounds against the different life stages of T. cruzi was assessed using cell-based assays.

  • Epimastigotes (extracellular form):

    • Epimastigotes were cultured in a liquid medium.

    • The compounds were added at various concentrations.

    • Cell proliferation was monitored over time using a hemocytometer or a fluorescence-based method.

    • The IC50 value, the concentration that inhibits parasite growth by 50%, was determined.

  • Amastigotes (intracellular form):

    • Host cells (e.g., mammalian fibroblasts or myoblasts) were infected with trypomastigotes, which then transform into amastigotes inside the cells.

    • After infection, the cells were treated with different concentrations of the compounds.

    • The number of intracellular amastigotes was quantified after a set incubation period, typically by microscopy after staining or using automated imaging systems.

    • The IC50 value was calculated based on the reduction in the number of intracellular parasites.

To evaluate the in vivo efficacy, a murine model of acute Chagas' disease was utilized.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Infection Inoculation of mice with T. cruzi trypomastigotes Treatment_Groups Randomization into treatment groups Infection->Treatment_Groups Oral_Admin Daily oral administration of compounds (e.g., 30 days) Treatment_Groups->Oral_Admin this compound / ER-119884 Control Control group receives vehicle Treatment_Groups->Control Parasitemia Monitoring of blood parasitemia levels Oral_Admin->Parasitemia Survival Recording of survival rates Oral_Admin->Survival Control->Parasitemia Control->Survival

Figure 2: General workflow for the in vivo evaluation of this compound and ER-119884 in a murine model of acute Chagas' disease.
  • Animal Model: Immunocompetent mice (e.g., NMRI or BALB/c strains) were used.

  • Infection: Mice were infected with a lethal strain of T. cruzi trypomastigotes (e.g., Y or Tulahuen strain).

  • Treatment: Treatment with this compound, ER-119884, or a control drug (like nifurtimox or benznidazole) was initiated shortly after infection (e.g., 24 hours post-infection). The drugs were administered orally once daily for a specified period (e.g., 30 days).

  • Monitoring:

    • Parasitemia: The number of parasites in the blood was periodically monitored.

    • Survival: The survival of the mice in each treatment group was recorded daily.

  • Data Analysis: The effects of the treatments on parasitemia and survival rates were statistically analyzed and compared to the untreated control group.

Conclusion

Both this compound and ER-119884 demonstrate potent in vitro activity against Trypanosoma cruzi by inhibiting the essential enzyme squalene synthase.[1] However, in vivo studies reveal a clear superiority of this compound, which provided complete protection against mortality and effectively cleared parasitemia in a murine model of acute Chagas' disease, with performance comparable to the reference drug nifurtimox.[1][5] In contrast, ER-119884 offered only partial protection.[1][6] The promising results for this compound, including its oral activity and synergistic potential with existing drugs, highlight it as a strong lead candidate for the development of new therapies for Chagas' disease.[5][7][8] Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to advance it through the drug development pipeline.

References

E5700 in Focus: A Comparative Analysis of Squalene Synthase Inhibitors' Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway, has emerged as a promising therapeutic target. This guide provides a detailed comparison of the efficacy of E5700, a quinuclidine-based squalene synthase inhibitor, with other notable inhibitors in its class. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, making it an attractive target for hypercholesterolemia treatment.[1] Inhibition of this enzyme avoids the depletion of essential non-sterol isoprenoids, a potential side effect of statins which act earlier in the pathway.[2] Several classes of squalene synthase inhibitors have been investigated, including quinuclidines, zaragozic acids, and others.[3] This guide will focus on a comparative analysis of their reported efficacies.

Quantitative Efficacy of Squalene Synthase Inhibitors

The following table summarizes the in vitro and in vivo efficacy of this compound and other selected squalene synthase inhibitors based on available preclinical data. Direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.

InhibitorClassTarget Organism/Cell LineAssay TypeEfficacy Metric (IC50/Ki/MIC)In Vivo ModelIn Vivo EfficacyReference
This compound QuinuclidineTrypanosoma cruzi SQSEnzyme Inhibition (Ki)Low nM to sub-nM rangeMurine model of Chagas' diseaseFull protection against death at 50 mg/kg/day[4]
Trypanosoma cruzi (epimastigotes)Antiproliferative (IC50)~10 nM[4]
Trypanosoma cruzi (amastigotes)Antiproliferative (IC50)0.4 - 1.6 nM[4]
Candida tropicalis (drug-resistant)Antifungal (IC50)1 µg/mL[5]
ER-119884 QuinuclidineTrypanosoma cruzi SQSEnzyme Inhibition (Ki)Low nM to sub-nM rangeMurine model of Chagas' diseasePartial protection at 50 mg/kg/day[4]
Trypanosoma cruzi (epimastigotes)Antiproliferative (IC50)~10 nM[4]
Trypanosoma cruzi (amastigotes)Antiproliferative (IC50)0.4 - 1.6 nM[4]
Candida tropicalis (drug-resistant)Antifungal (IC50)1 µg/mL[5]
Zaragozic Acid A Fungal MetaboliteMammalian SQSEnzyme InhibitionPotent inhibitorPrimatesLowers plasma cholesterol[6][7]
S. cerevisiae SQSEnzyme InhibitionPotent inhibitor[7]
Lapaquistat BenzoxazepineHumanCholesterol LoweringPhase III Clinical Trials (discontinued)HumanLowered LDL-C[8][9]

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against squalene synthase, based on principles described in the literature.[10]

Materials:

  • Purified or microsomal preparations of squalene synthase (e.g., from rat liver or a specific parasite).

  • [1-¹⁴C]-Farnesyl pyrophosphate (FPP) as the substrate.

  • NADPH as a cofactor.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂ and a detergent like Triton X-100).

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the squalene synthase enzyme preparation.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the radiolabeled substrate, [1-¹⁴C]-FPP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Extract the lipid-soluble product, [¹⁴C]-squalene, into an organic solvent.

  • Quantify the amount of [¹⁴C]-squalene formed using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Cholesterol-Lowering Efficacy in an Animal Model

This protocol describes a general approach for evaluating the cholesterol-lowering effects of squalene synthase inhibitors in a preclinical animal model, such as rats or marmosets.

Animal Model:

  • Male Sprague-Dawley rats or common marmosets are often used.

  • Animals are typically fed a standard chow diet or a high-cholesterol diet to induce hypercholesterolemia.

Procedure:

  • Acclimatize the animals to the housing conditions for a week.

  • Divide the animals into control and treatment groups.

  • Administer the test compound (e.g., this compound) or vehicle (for the control group) orally or via another appropriate route at a specified dose and frequency for a defined period (e.g., 7-14 days).

  • Collect blood samples at baseline and at the end of the treatment period.

  • Separate the plasma or serum from the blood samples.

  • Measure the total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglyceride levels using standard enzymatic assays.

  • Compare the lipid profiles of the treatment groups with the control group to determine the cholesterol-lowering efficacy of the test compound.

Visualizing the Molecular Pathway and Experimental Processes

To better understand the mechanism of action and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Cholesterol_Biosynthesis cluster_upstream Upstream Pathway cluster_squalene_synthesis Squalene Synthesis cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Geranyl_Pyrophosphate Geranyl_Pyrophosphate Isopentenyl_Pyrophosphate->Geranyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Geranyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene_Synthase_Inhibitors Squalene_Synthase_Inhibitors Squalene_Synthase_Inhibitors->Squalene Inhibition Cholesterol Cholesterol Lanosterol->Cholesterol

Cholesterol biosynthesis pathway with the point of inhibition.

In_Vitro_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Pre-incubation Pre-incubate Mixture with Inhibitor Prepare_Reaction_Mixture->Pre-incubation Prepare_Inhibitor_Dilutions Prepare Inhibitor Dilutions Prepare_Inhibitor_Dilutions->Pre-incubation Reaction_Initiation Initiate Reaction with [14C]-FPP Pre-incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction Incubation->Reaction_Termination Lipid_Extraction Extract [14C]-Squalene Reaction_Termination->Lipid_Extraction Scintillation_Counting Quantify Radioactivity Lipid_Extraction->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis

Workflow for the in vitro squalene synthase inhibition assay.

In_Vivo_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control & Treatment) Animal_Acclimatization->Group_Allocation Baseline_Sampling Baseline Blood Sampling Group_Allocation->Baseline_Sampling Daily_Dosing Daily Administration of Inhibitor or Vehicle Baseline_Sampling->Daily_Dosing Monitoring Monitor Animal Health Daily_Dosing->Monitoring Final_Blood_Sampling Final Blood Sampling Monitoring->Final_Blood_Sampling End of Treatment Period Plasma_Separation Plasma/Serum Separation Final_Blood_Sampling->Plasma_Separation Lipid_Profile_Analysis Analyze Lipid Profile (Cholesterol, Triglycerides) Plasma_Separation->Lipid_Profile_Analysis Statistical_Analysis Statistical Analysis of Data Lipid_Profile_Analysis->Statistical_Analysis

Workflow for the in vivo cholesterol-lowering study.

References

E5700: A Comparative Analysis of its Effects on Mammalian and Parasitic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the squalene synthase (SQS) inhibitor, E5700, on mammalian and parasitic cells. The significant difference in the sterol biosynthesis pathways between these cell types presents a promising therapeutic window for targeting parasites with minimal host toxicity. This analysis is supported by experimental data and detailed methodologies for key assays.

Executive Summary

This compound is a potent inhibitor of squalene synthase, a critical enzyme in the sterol biosynthesis pathway. In mammals, this pathway leads to the production of cholesterol, an essential component of cell membranes. In certain parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis, the analogous pathway produces ergosterol and other sterols vital for their survival. Crucially, these parasites are often wholly reliant on their endogenous sterol production.

Experimental evidence demonstrates that this compound exhibits a high degree of selectivity, potently inhibiting the parasite's squalene synthase at concentrations that have a significantly lower impact on the mammalian equivalent. This differential effect makes this compound a compelling candidate for anti-parasitic drug development.

Data Presentation

The following table summarizes the available quantitative data on the inhibitory activity of this compound against parasite and mammalian squalene synthase and cell viability.

TargetParameterValueSelectivity (Parasite vs. Mammalian)Reference
Trypanosoma cruzi Squalene Synthase (TcSQS)IC₅₀0.015 µM-[1]
Mammalian Squalene SynthaseIC₅₀Reported to be 4 to 5 orders of magnitude higher than for parasite SQSHigh
Leishmania amazonensis (intracellular amastigotes)IC₅₀Low nanomolar to subnanomolar range-
Mammalian Host Cells (macrophages)IC₅₀4 to 5 orders of magnitude greater than for intracellular parasitesHigh

Note: While a precise IC₅₀ value for this compound against a specific mammalian squalene synthase was not available in the reviewed literature, multiple sources consistently report a very high degree of selectivity, indicating minimal inhibition of the host enzyme at therapeutic concentrations effective against the parasites.

Signaling Pathway Analysis

The sterol biosynthesis pathway is the primary target of this compound. The following diagram illustrates the key steps in this pathway for both mammalian and Trypanosoma cruzi cells, highlighting the point of inhibition by this compound.

G Sterol Biosynthesis Pathway Inhibition by this compound cluster_0 Mammalian Cell cluster_1 Trypanosoma cruzi M_FPP Farnesyl pyrophosphate (FPP) M_SQS Squalene Synthase (SQS) M_FPP->M_SQS 2x M_Squalene Squalene M_Lanosterol Lanosterol M_Squalene->M_Lanosterol M_Cholesterol Cholesterol M_Lanosterol->M_Cholesterol M_SQS->M_Squalene P_FPP Farnesyl pyrophosphate (FPP) P_SQS Squalene Synthase (TcSQS) P_FPP->P_SQS 2x P_Squalene Squalene P_Lanosterol Lanosterol P_Squalene->P_Lanosterol P_Ergosterol Ergosterol P_Lanosterol->P_Ergosterol P_SQS->P_Squalene This compound This compound This compound->M_SQS Weak Inhibition This compound->P_SQS Potent Inhibition

Caption: Inhibition of Squalene Synthase by this compound in Mammalian and T. cruzi cells.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy and selectivity of a compound like this compound.

G Experimental Workflow for this compound Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Mechanism of Action Enzyme_Assay Recombinant SQS Enzyme Inhibition Assay IC50_Calc IC₅₀ Determination Enzyme_Assay->IC50_Calc Parasite_Culture Parasite Proliferation Assay (Amastigotes) Parasite_Culture->IC50_Calc Sterol_Analysis Sterol Profile Analysis (GC-MS) Parasite_Culture->Sterol_Analysis Ultrastructure Electron Microscopy Parasite_Culture->Ultrastructure Mammalian_Culture Mammalian Cell Viability Assay Mammalian_Culture->IC50_Calc SI_Calc Selectivity Index (SI) Calculation IC50_Calc->SI_Calc

Caption: Workflow for assessing this compound's anti-parasitic activity and selectivity.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following sections outline the established methodologies for the key experiments cited in the literature.

Recombinant Squalene Synthase (SQS) Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant SQS from both the parasite and a mammalian source.

Methodology:

  • Expression and Purification of Recombinant SQS: The gene encoding SQS from T. cruzi and a mammal (e.g., human or rat) are cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The recombinant proteins are then overexpressed and purified using affinity chromatography.

  • Enzymatic Reaction: The assay is typically performed in a microplate format. The reaction mixture contains a buffer, the substrate farnesyl pyrophosphate (FPP), a cofactor (NADPH), and the purified recombinant SQS enzyme.

  • Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations.

  • Detection of Activity: Enzyme activity is measured by monitoring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm or through a coupled fluorescence-based assay.

  • Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

In Vitro Anti-proliferative Assay against Trypanosoma cruzi Amastigotes

Objective: To determine the efficacy of this compound in inhibiting the proliferation of the clinically relevant intracellular amastigote stage of T. cruzi.

Methodology:

  • Cell Culture: A suitable mammalian host cell line (e.g., L6 myoblasts or macrophages) is seeded in microplates and cultured until confluent.

  • Infection: The host cells are infected with trypomastigotes of T. cruzi. The trypomastigotes invade the host cells and transform into amastigotes.

  • Drug Treatment: After infection, the extracellular parasites are washed away, and a medium containing serial dilutions of this compound is added to the infected cells.

  • Incubation: The plates are incubated for a period of 48 to 96 hours to allow for amastigote proliferation.

  • Quantification of Parasite Proliferation: The number of viable amastigotes is determined. This is often done by lysing the host cells and measuring the activity of a parasite-specific enzyme (e.g., β-galactosidase for strains expressing this reporter gene) or by microscopic counting of the parasites.

  • Data Analysis: The percentage of parasite growth inhibition is calculated for each drug concentration relative to untreated controls. The IC₅₀ value is then determined.

Mammalian Cell Viability Assay

Objective: To assess the cytotoxicity of this compound against mammalian cells to determine its selectivity.

Methodology:

  • Cell Culture: The same mammalian host cell line used in the anti-proliferative assay is seeded in microplates.

  • Drug Treatment: The cells are treated with the same range of this compound concentrations used in the parasite assay.

  • Incubation: The plates are incubated for the same duration as the parasite assay.

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT or resazurin reduction assay, which measures metabolic activity, or by using a dye that specifically stains live or dead cells.

  • Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to untreated controls. The CC₅₀ (cytotoxic concentration 50%) is determined.

Sterol Profile Analysis

Objective: To confirm that the anti-parasitic activity of this compound is due to the inhibition of sterol biosynthesis.

Methodology:

  • Parasite Culture and Treatment: T. cruzi epimastigotes or infected host cells with amastigotes are cultured in the presence and absence of this compound at a concentration around its IC₅₀.

  • Lipid Extraction: After a defined incubation period, the parasites are harvested, and total lipids are extracted using organic solvents.

  • Sterol Analysis: The extracted lipids are saponified, and the non-saponifiable fraction containing the sterols is analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Data Interpretation: The sterol profiles of treated and untreated parasites are compared. Inhibition of SQS is confirmed by a significant reduction or complete absence of downstream sterols (e.g., ergosterol) in the treated samples.

Conclusion

References

A New Era in Cholesterol Management: An Objective Comparison of Oral PCSK9 Inhibitors and Statins

Author: BenchChem Technical Support Team. Date: November 2025

For decades, statins have been the cornerstone of cholesterol-lowering therapy. However, the emergence of a new class of oral medications, proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors, presents a novel mechanistic approach to hypercholesterolemia management. This guide provides a detailed, data-driven comparison of the cholesterol reduction mechanisms of the investigational oral PCSK9 inhibitor, MK-0616, and the widely established class of statins, tailored for researchers, scientists, and drug development professionals.

This analysis will delve into their distinct modes of action, present available clinical trial data, and outline the experimental methodologies used to evaluate their efficacy.

Mechanisms of Action: A Tale of Two Pathways

Statins and oral PCSK9 inhibitors employ fundamentally different strategies to lower low-density lipoprotein cholesterol (LDL-C), often referred to as "bad cholesterol."

Statins: Inhibiting Cholesterol Production at its Source

Statins, such as atorvastatin, function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes a critical rate-limiting step in the synthesis of cholesterol within the liver.[1][2] By blocking this enzyme, statins decrease the intracellular production of cholesterol. This reduction in hepatic cholesterol leads to a compensatory upregulation of LDL receptors on the surface of liver cells.[2] The increased number of LDL receptors enhances the clearance of LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.[2]

Oral PCSK9 Inhibitors: Protecting the LDL Receptor from Degradation

The investigational oral drug MK-0616 is a macrocyclic peptide that inhibits PCSK9.[3][4] PCSK9 is a protein that binds to LDL receptors on the surface of hepatocytes, marking them for degradation within the cell's lysosomes.[5][6] By preventing LDL receptors from being recycled back to the cell surface, PCSK9 effectively reduces the liver's ability to clear LDL-C from the blood.[5][6]

MK-0616 and other PCSK9 inhibitors work by binding to PCSK9 and preventing it from interacting with the LDL receptor.[3][5] This action preserves the population of LDL receptors on the cell surface, leading to a more efficient uptake and removal of LDL-C from circulation and consequently, a significant reduction in plasma LDL-C levels.[3][5]

Performance Data: A Look at the Numbers

Quantitative data from clinical trials underscores the efficacy of both drug classes. It is important to note that the following data for MK-0616 is from a placebo-controlled study, not a direct head-to-head comparison with a statin in the same trial.

Drug ClassCompound/RegimenStudy DesignLDL-C Reduction (from baseline)Citation
Oral PCSK9 Inhibitor MK-0616 (6 mg daily)Phase 2b, Placebo-Controlled41.2%[3][4]
MK-0616 (12 mg daily)55.7%[3][4]
MK-0616 (18 mg daily)59.1%[3][4]
MK-0616 (30 mg daily)60.9%[3][4]
Statins Atorvastatin (10-80 mg daily)Various Clinical Trials30-60% (dose-dependent)General literature

Experimental Protocols: A Glimpse into the Methodology

The data for MK-0616 is derived from a Phase 2b, randomized, double-blind, placebo-controlled, multicenter clinical trial (NCT05261126).[3][4][7]

Study Design:

  • Participants: 381 adult participants with hypercholesterolemia, with and without atherosclerotic cardiovascular disease, and on a range of background lipid-lowering therapies (from no statin to high-intensity statin).[8][9]

  • Randomization: Participants were randomly assigned in a 1:1:1:1:1 ratio to receive one of four doses of MK-0616 (6, 12, 18, or 30 mg) or a matching placebo, administered orally once daily.[3][4]

  • Treatment Duration: The treatment period was 8 weeks, followed by an 8-week safety follow-up period.[3][4]

  • Primary Efficacy Endpoint: The primary endpoint was the percent change in LDL-C from baseline to week 8.[3][4][8]

Cholesterol Measurement: In clinical trials, LDL-C is typically measured from a blood sample. The gold standard for LDL-C measurement is beta-quantification, which involves ultracentrifugation to separate lipoprotein fractions.[10] However, for routine clinical and research purposes, LDL-C is often calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5).[10][11][12] This calculation is generally considered reliable when triglyceride levels are below 400 mg/dL.[11] Direct homogeneous assays are also available and are less affected by triglyceride levels.[13]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the distinct mechanisms of action and the experimental approach, the following diagrams are provided.

Statin_Mechanism cluster_liver_cell Hepatocyte HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol_Synth Cholesterol Synthesis Mevalonate->Cholesterol_Synth Intracellular_Cholesterol Intracellular Cholesterol Cholesterol_Synth->Intracellular_Cholesterol LDL_Receptor_Synth LDL Receptor Synthesis Intracellular_Cholesterol->LDL_Receptor_Synth Upregulation LDL_Receptor LDL Receptor LDL_Receptor_Synth->LDL_Receptor Bloodstream_LDL Bloodstream LDL-C LDL_Receptor->Bloodstream_LDL Clearance Statin Statin Statin->HMG_CoA

Statin Mechanism of Action

PCSK9_Inhibitor_Mechanism cluster_liver_cell Hepatocyte LDL_Receptor LDL Receptor Endosome Endosome LDL_Receptor->Endosome Internalization Bloodstream_LDL Bloodstream LDL-C LDL_Receptor->Bloodstream_LDL Clearance Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Pathway Recycling Recycling to Cell Surface Endosome->Recycling Recycling->LDL_Receptor PCSK9 PCSK9 PCSK9->LDL_Receptor Binds to PCSK9->Endosome Promotes Degradation MK0616 MK-0616 (Oral PCSK9 Inhibitor) MK0616->PCSK9 Inhibition Experimental_Workflow cluster_treatment 8-Week Treatment Period Screening Participant Screening (Hypercholesterolemia) Baseline Baseline LDL-C Measurement Screening->Baseline Randomization Randomization (1:1:1:1:1) MK0616_6mg MK-0616 (6mg) Randomization->MK0616_6mg MK0616_12mg MK-0616 (12mg) Randomization->MK0616_12mg MK0616_18mg MK-0616 (18mg) Randomization->MK0616_18mg MK0616_30mg MK-0616 (30mg) Randomization->MK0616_30mg Placebo Placebo Randomization->Placebo Week8 Week 8 LDL-C Measurement MK0616_6mg->Week8 MK0616_12mg->Week8 MK0616_18mg->Week8 MK0616_30mg->Week8 Placebo->Week8 Baseline->Randomization Analysis Data Analysis: Percent Change from Baseline Week8->Analysis

References

Comparative Analysis of Quinuclidine-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While specific information on a compound designated "E5700" is not publicly available in scientific literature or clinical trial databases, this guide provides a comparative overview of quinuclidine-based inhibitors, a significant class of compounds in drug discovery. This analysis is based on available experimental data for various quinuclidine derivatives, offering researchers, scientists, and drug development professionals a framework for comparison.

The quinuclidine scaffold, a bicyclic amine, is a privileged structure in medicinal chemistry due to its rigid conformation and basic nitrogen atom, which allow for high-affinity interactions with various biological targets. These compounds have been extensively investigated as inhibitors of enzymes and receptors, particularly in the central nervous system.

Performance Comparison of Quinuclidine-Based Cholinesterase Inhibitors

A primary area of investigation for quinuclidine-based compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, a strategy employed in the symptomatic treatment of Alzheimer's disease.

The following table summarizes the inhibitory potency (Ki) of a series of synthesized N-alkyl quaternary quinuclidine derivatives against human AChE and BChE.

CompoundStructurehAChE Ki (µM)hBChE Ki (µM)
7 1,1′-(decane-1,10-diyl)bis(3-hydroxyquinuclidin-1-ium) bromide0.261.6
14 1,1′-(decane-1,10-diyl)bis(3-(hydroxyimino)quinuclidin-1-ium) bromide0.450.89
3 1-dodecyl-3-hydroxyquinuclidin-1-ium bromide10.525.1
10 1-dodecyl-3-(hydroxyimino)quinuclidin-1-ium bromide12.320.7
5 1-hexadecyl-3-hydroxyquinuclidin-1-ium bromide1.83.9
12 1-hexadecyl-3-(hydroxyimino)quinuclidin-1-ium bromide2.32.9

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay

The inhibitory potency of the quinuclidine derivatives was determined using the Ellman's method.

Materials:

  • Human recombinant acetylcholinesterase (hAChE) and human plasma butyrylcholinesterase (hBChE)

  • Acetylthiocholine iodide (ATCh) and butyrylthiocholine iodide (BTCh) as substrates

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 7.4)

  • Test compounds (quinuclidine derivatives)

Procedure:

  • The reaction was carried out in a 96-well microplate.

  • The reaction mixture contained phosphate buffer, DTNB, the respective enzyme (hAChE or hBChE), and the test compound at varying concentrations.

  • The mixture was pre-incubated for 5 minutes at 37 °C.

  • The reaction was initiated by adding the substrate (ATCh for hAChE or BTCh for hBChE).

  • The change in absorbance was measured at 412 nm over time using a microplate reader.

  • The rate of reaction was calculated from the linear portion of the absorbance-time curve.

  • The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms

Quinuclidine-based inhibitors primarily exert their effects by modulating cholinergic signaling. The following diagram illustrates the basic mechanism of cholinergic transmission and the action of cholinesterase inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Inhibitor Action ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse release ChAT Choline Acetyltransferase ChAT->ACh_Vesicle synthesis Choline Choline Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Choline_Uptake Choline Transporter AChE->Choline_Uptake products (Choline, Acetate) Choline_Uptake->Choline reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction activation Quinuclidine_Inhibitor Quinuclidine-Based Cholinesterase Inhibitor Quinuclidine_Inhibitor->AChE inhibition

Cholinergic signaling pathway and the action of cholinesterase inhibitors.

The following diagram illustrates a general experimental workflow for screening and characterizing enzyme inhibitors.

Experimental_Workflow Compound_Library Quinuclidine Derivative Library Synthesis Primary_Screening Primary Enzyme Assay (e.g., Ellman's Method) Compound_Library->Primary_Screening Hit_Identification Identification of Active Compounds ('Hits') Primary_Screening->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Inhibition Studies (e.g., Dixon, Lineweaver-Burk plots) Dose_Response->Mechanism_Studies Selectivity_Profiling Selectivity Assays (against related enzymes) Mechanism_Studies->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Toxicity, Efficacy) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

General workflow for the screening and characterization of enzyme inhibitors.

Other Quinuclidine-Based Inhibitors

Beyond cholinesterase inhibition, quinuclidine derivatives have been explored as:

  • Muscarinic Receptor Antagonists: The quinuclidine moiety is present in several approved drugs that act as muscarinic receptor antagonists, such as solifenacin, used to treat overactive bladder.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The quinuclidine ring system has been incorporated into inhibitors of sEH, an enzyme involved in the metabolism of anti-inflammatory and vasodilatory fatty acids.

  • Kinase Inhibitors: The versatile scaffold of quinuclidine has also been utilized in the design of inhibitors targeting various protein kinases involved in cell signaling and cancer.

The development of novel quinuclidine-based inhibitors continues to be an active area of research, with the potential to yield new therapeutics for a range of diseases. Further studies are needed to fully elucidate the structure-activity relationships and therapeutic potential of this diverse class of compounds.

No Publicly Available Data on the Bioactivity of E5700

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for published scientific literature and clinical trial data regarding the bioactivity of a compound designated "E5700" have yielded no specific results. As of the current date, there is no publicly accessible information detailing its mechanism of action, biological effects, or any comparative studies against other therapeutic alternatives.

The initial search aimed to retrieve data on this compound's performance, including quantitative experimental results and detailed methodologies. However, the search results did not contain any mention of a compound with this identifier. The retrieved information pertained to general concepts in signal transduction, such as the Epidermal Growth Factor Receptor (EGFR) pathway and Toll-like receptor signaling, as well as information on clinical trials for unrelated drugs.

Without any foundational data on this compound, it is not possible to construct a comparison guide, summarize quantitative data, provide experimental protocols, or create the requested diagrams. The core requirements of the request, which are contingent on the existence of published findings for this compound, cannot be met at this time.

Further investigation would require access to proprietary or unpublished research if this compound is under early-stage development and has not yet been described in publicly available sources. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await future publications or presentations from the developing organization.

Head-to-Head Comparison: E5700 and Benznidazole for Trypanosoma cruzi Infection

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of preclinical and clinical data for two distinct therapeutic agents against Chagas disease.

This guide provides a comprehensive comparison of E5700, a novel squalene synthase inhibitor, and benznidazole, the current standard of care for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available experimental data to inform future research and therapeutic strategies. While direct head-to-head clinical trials are not available, this guide synthesizes preclinical data for this compound and extensive clinical data for benznidazole to provide a comparative overview.

Mechanism of Action

This compound: As a quinuclidine-based squalene synthase (SQS) inhibitor, this compound targets the ergosterol biosynthesis pathway in T. cruzi.[1] Squalene synthase is a critical enzyme for the parasite's production of sterols, which are essential components of its cell membranes.[1] By inhibiting this enzyme, this compound disrupts membrane integrity and parasite proliferation.[1][2]

Benznidazole: A nitroimidazole derivative, benznidazole's mechanism of action is not fully elucidated but is understood to involve the generation of reactive oxygen species (ROS) and electrophilic metabolites following nitroreduction by the parasite's nitroreductases.[3][4] These reactive intermediates can cause widespread damage to the parasite's macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound (preclinical) and benznidazole (clinical).

Table 1: Preclinical Efficacy of this compound against T. cruzi
ParameterValueOrganism/SystemReference
IC50 (SQS inhibition) Subnanomolar to low nanomolar rangeT. cruzi enzyme[2]
MICa (intracellular amastigotes) 100 nMIn vitro culture[2]
In vivo efficacy (murine model) 100% survival at 50 mg/kg/day for 30 daysAcute Chagas' disease model in mice[2]
Parasitemia suppression (murine model) Complete suppression at 50 mg/kg/dayAcute Chagas' disease model in mice[2]
Table 2: Clinical Efficacy and Safety of Benznidazole in Chronic Chagas Disease
ParameterValuePatient PopulationStudy/Reference
Treatment Regimen 5-7 mg/kg/day for 60 days (standard)Adults and children[3][5]
Sustained Parasite Clearance (PCR negativity) >80% at 12 months post-treatmentAdults with chronic indeterminate Chagas disease[6]
Relapse Rate (PCR positivity) 13% during follow-upAsymptomatic carriers[7]
Common Adverse Events Skin rash, gastrointestinal disturbances, peripheral neuropathyAdults[3][6]
Treatment Discontinuation due to Adverse Events ~20-30%Adults[6][7]

Experimental Protocols

This compound: In Vitro and In Vivo Murine Studies

In Vitro Squalene Synthase Inhibition Assay: The inhibitory activity of this compound on T. cruzi squalene synthase was determined using enzyme preparations from the parasite. The assay measures the conversion of the substrate farnesyl pyrophosphate (FPP) to squalene in the presence of NADPH. This compound was shown to be a noncompetitive inhibitor with Ki values in the subnanomolar range.[2]

In Vitro Susceptibility of Intracellular Amastigotes: The minimum inhibitory concentration (MICa) of this compound against the intracellular replicative form of T. cruzi (amastigotes) was determined using infected mammalian cells. The proliferation of amastigotes was quantified to assess the drug's efficacy.[2]

In Vivo Murine Model of Acute Chagas' Disease: Female NMRI-IVIC mice were infected with T. cruzi bloodstream trypomastigotes. Oral treatment with this compound (25 or 50 mg/kg/day) or vehicle control was initiated 24 hours post-infection and continued for 30 consecutive days. Parasitemia was monitored by microscopic examination of blood samples, and survival was recorded daily.[2]

Benznidazole: Clinical Trial Protocols

Phase III Randomized, Multicentre Non-inferiority Clinical Trial (NuestroBen study): This study aims to evaluate new regimens of benznidazole for chronic Chagas disease in adults. Participants are randomized to receive different doses and durations of benznidazole (e.g., 300 mg/day for 8, 4, or 2 weeks; 150 mg/day for 4 weeks) or placebo. The primary efficacy endpoint is sustained parasite clearance, measured by negative PCR results from the end of treatment until six months after treatment. Safety is evaluated through clinical examination and laboratory tests.[8]

Double-Blind, Non-inferiority Randomized Controlled Trial (BETTY study): This trial compares a short, low-dose 30-day treatment with benznidazole (150 mg/day) versus the standard 60-day regimen (300 mg/day) in non-pregnant women of reproductive age with T. cruzi infection. The primary outcome is the frequency of positive PCR results at the end of treatment and at 10 months post-treatment. The frequency of adverse events leading to treatment interruption is a key secondary outcome.[9]

Prospective, Multicenter Randomized Placebo-Controlled Study (STOP-CHAGAS Trial): This study evaluated benznidazole monotherapy, posaconazole monotherapy, a combination of both, and placebo in asymptomatic T. cruzi carriers. The primary efficacy outcome was the proportion of subjects with persistent negative RT-PCR by day 180.[10]

Visualizations: Signaling Pathways and Experimental Workflows

E5700_Mechanism_of_Action cluster_parasite Trypanosoma cruzi FPP Farnesyl pyrophosphate SQS Squalene Synthase FPP->SQS Substrate Squalene Squalene Ergosterol Ergosterol Squalene->Ergosterol ...biosynthesis pathway... Membrane Cell Membrane Integrity Ergosterol->Membrane SQS->Squalene Product This compound This compound This compound->SQS Inhibition

Caption: Mechanism of action of this compound in T. cruzi.

Benznidazole_Mechanism_of_Action cluster_parasite Trypanosoma cruzi Nitroreductase Parasite Nitroreductases ReactiveIntermediates Reactive Intermediates (ROS, electrophilic metabolites) Nitroreductase->ReactiveIntermediates Macromolecules DNA, Proteins, Lipids ReactiveIntermediates->Macromolecules Damage ParasiteDeath Parasite Death Macromolecules->ParasiteDeath Benznidazole Benznidazole (Prodrug) Benznidazole->Nitroreductase E5700_In_Vivo_Workflow start Start: NMRI-IVIC Mice infection Infection with T. cruzi (bloodstream trypomastigotes) start->infection treatment_start 24h Post-Infection: Initiate Oral Treatment infection->treatment_start treatment_groups Treatment Groups: - this compound (25 mg/kg/day) - this compound (50 mg/kg/day) - Vehicle Control treatment_start->treatment_groups treatment_duration 30 Consecutive Days of Treatment treatment_groups->treatment_duration monitoring Daily Monitoring: - Parasitemia (blood smear) - Survival treatment_duration->monitoring end End of Study monitoring->end Benznidazole_Clinical_Trial_Workflow start Patient Recruitment: Adults with Chronic Indeterminate Chagas Disease randomization Randomization start->randomization treatment_arms Treatment Arms: - Benznidazole (various regimens) - Placebo randomization->treatment_arms treatment_phase Treatment Phase (e.g., 2, 4, or 8 weeks) treatment_arms->treatment_phase follow_up Follow-up Period (e.g., 6-12 months) treatment_phase->follow_up endpoints Primary & Secondary Endpoints: - Sustained Parasite Clearance (PCR) - Safety and Tolerability follow_up->endpoints analysis Data Analysis endpoints->analysis

References

Safety Operating Guide

Navigating the End-of-Life for Laboratory Electronics: Proper Disposal of the Intel Pentium E5700 Processor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of electronic components from laboratory equipment is a critical consideration for data security, environmental responsibility, and regulatory compliance. The Intel Pentium E5700, a desktop processor released in 2010, may be a component in older computer systems within your laboratory.[1][2][3][4][5] When equipment containing this processor reaches the end of its lifecycle, it is imperative to follow structured disposal procedures.

Essential Pre-Disposal Considerations

Before initiating the disposal process for any electronic equipment from a laboratory setting, two primary areas must be addressed:

  • Decontamination: Laboratory equipment must be thoroughly cleaned and decontaminated to remove any hazardous materials.[6][7] For chemical contamination, use an appropriate cleaning solution.[6] If the equipment was in contact with biohazardous materials, a 10% bleach solution or 1N sodium hydroxide (NaOH) is recommended.[6] For radiological contamination, follow established radiation safety decontamination procedures.[6] Many institutions require clearance from their Environmental Health and Safety (EHS) office before equipment can be removed.[6]

  • Data Security: Processors and their associated storage media can retain sensitive research data.[8][9][10] Simply deleting files is insufficient as the data can often be recovered.[8] Therefore, secure data destruction is a crucial step.[11] This can be achieved through data wiping software that overwrites the data, or through physical destruction of the storage media.[12][13] For high-security applications, physical destruction is the most reliable method.[12][13]

Disposal and Recycling Pathways

Once the equipment is decontaminated and the data is secured, there are several pathways for the disposal of the Intel Pentium this compound processor and the device it is housed in. These options range from reuse to specialized recycling.

Disposal MethodDescriptionKey Considerations
Donation Transferring functional equipment to other departments, academic institutions, or non-profit organizations.[9]Ensure the equipment is in good working order. Verify that the receiving organization has a need for the specific hardware. Tax benefits may be available.[9]
Certified E-Waste Recycling Utilizing a certified electronics recycler (e.g., e-Stewards or R2 certified) to process the electronic waste.[9][14]Certified recyclers adhere to strict environmental and data security standards.[9][14] They will dismantle the equipment and recover valuable materials such as gold, silver, copper, and platinum from the processor and other components.[14][15]
IT Asset Disposition (ITAD) Services Professional services that manage the disposal of IT hardware.[15]ITAD services often provide secure data destruction, detailed tracking, and reporting for all recycled assets.[15][16] This is a suitable option for large quantities of equipment or when a documented chain of custody is required.[15]
Manufacturer Take-Back Programs Some hardware manufacturers offer recycling programs for their old products.[15]Check with the manufacturer of the computer or laboratory instrument for available take-back or recycling options.
Local E-Waste Collection Municipal or local government e-waste collection events or drop-off locations.[15]This is a convenient option for smaller quantities of electronics. Ensure that the collection program is reputable and handles the e-waste responsibly.[13]

Experimental Protocols: Decontamination of Electronic Equipment

Objective: To safely decontaminate electronic laboratory equipment prior to disposal.

Materials:

  • Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat.

  • Cleaning solution appropriate for the chemical contaminants.

  • 10% bleach solution or 1N sodium hydroxide (NaOH) for biohazardous contamination.

  • Lint-free cloths.

  • Waste disposal bags for contaminated materials.

Procedure:

  • Power Down and Disconnect: Ensure the electronic device is completely powered off and disconnected from any power source.

  • External Surface Cleaning: Dampen a lint-free cloth with the appropriate cleaning solution. Do not spray liquid directly onto the equipment.

  • Wipe Down: Carefully wipe all external surfaces of the equipment. For keyboards and areas with crevices, use a swab dampened with the cleaning solution.

  • Drying: Allow the equipment to air dry completely before moving.

  • Internal Component Assessment: If there is a risk of internal contamination, this should be assessed and handled by trained personnel or a specialized service. Do not attempt to open and clean internal components without proper training.

  • Waste Disposal: Dispose of all used cloths, swabs, and PPE in accordance with your institution's hazardous waste guidelines.

  • Documentation: Complete any required institutional forms to certify that the equipment has been decontaminated.[7]

Below is a diagram illustrating the decision-making workflow for the proper disposal of an Intel Pentium this compound processor and associated equipment.

E5700_Disposal_Workflow start Start: Equipment with this compound Processor End-of-Life decontaminate Decontaminate Equipment start->decontaminate data_security Assess Data Security Needs decontaminate->data_security wipe_data Secure Data Wipe data_security->wipe_data Sensitive Data Present destroy_storage Physically Destroy Storage data_security->destroy_storage High-Security Data functional Is Equipment Functional? data_security->functional No Sensitive Data wipe_data->functional recycle Recycle via Certified E-Waste Vendor / ITAD destroy_storage->recycle donate Donate or Redeploy functional->donate Yes functional->recycle No end End: Responsible Disposal donate->end recycle->end

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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E5700

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.